molecular formula C5H3BrFNO B126208 5-Bromo-3-fluoropyridin-2(1H)-one CAS No. 156772-63-3

5-Bromo-3-fluoropyridin-2(1H)-one

Cat. No.: B126208
CAS No.: 156772-63-3
M. Wt: 191.99 g/mol
InChI Key: YBDFQCKEVWUHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoropyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDFQCKEVWUHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598591
Record name 5-Bromo-3-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156772-63-3
Record name 5-Bromo-3-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-fluoro-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-3-fluoropyridin-2(1H)-one, catering to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated pyridinone derivative with the molecular formula C₅H₃BrFNO. It is a solid at room temperature and is also known by its synonym, 5-Bromo-3-fluoropyridin-2-ol. The compound has a molecular weight of 191.99 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-bromo-3-fluoro-2(1H)-pyridinone
Synonym 5-Bromo-3-fluoropyridin-2-ol
CAS Number 156772-63-3
Molecular Formula C₅H₃BrFNO
Molecular Weight 191.99 g/mol
Physical Form Solid
Storage Temperature Inert atmosphere, room temperature

Tautomerism

Like other 2-hydroxypyridines, this compound is expected to exist in equilibrium with its tautomeric form, 5-Bromo-3-fluoropyridin-2-ol. The pyridinone form is generally favored, particularly in polar solvents and in the solid state, due to intermolecular hydrogen bonding. The pyridone tautomer maintains aromaticity through the delocalization of the lone pair of electrons on the nitrogen atom into the ring.

Synthesis_Workflow Start Starting Pyridinone Precursor Step1 Halogenation (e.g., Bromination) Start->Step1 Step2 Fluorination Step1->Step2 Step3 Purification (e.g., Recrystallization, Chromatography) Step2->Step3 Product This compound Step3->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Synthetic Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Purity_Analysis Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Analysis->NMR IR IR Spectroscopy Purity_Analysis->IR MS Mass Spectrometry Purity_Analysis->MS Final_Product Pure, Characterized Compound Purity_Analysis->Final_Product

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one (CAS: 156772-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms, along with the pyridinone core, imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of this compound in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 156772-63-3[2]
Molecular Formula C5H3BrFNO[2]
Molecular Weight 191.99 g/mol [2]
IUPAC Name 5-bromo-3-fluoro-2-oxo-1,2-dihydropyridine[2]
Synonyms 5-Bromo-3-fluoropyridin-2-ol, 5-bromo-3-fluoro-2(1H)-pyridinone[2]
Physical Form Solid[2]
Storage Temperature Room Temperature, Inert atmosphere[2]
Purity Typically ≥98%[2]

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis

Proposed Synthetic Pathway

The synthesis could potentially start from a readily available aminopyridine precursor, followed by bromination and a diazotization-fluorination reaction (Balz-Schiemann reaction or similar).

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Aminopyridine Aminopyridine Bromination Bromination Aminopyridine->Bromination Brominating Agent Diazotization Diazotization Bromination->Diazotization NaNO2, Acid Fluorination Fluorination Diazotization->Fluorination Fluorinating Agent (e.g., HBF4) Hydrolysis Hydrolysis Fluorination->Hydrolysis H2O Target_Compound This compound Hydrolysis->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Aminopyridine Derivative A suitable 2-aminopyridine derivative would be dissolved in a solvent like acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, would be added portion-wise at a controlled temperature to achieve selective bromination at the 5-position.

Step 2: Diazotization of the Amino Group The resulting 5-bromo-2-aminopyridine derivative would be dissolved in an aqueous acidic solution (e.g., HBF4). The solution would be cooled, and an aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.

Step 3: Fluorination The diazonium salt solution would then be gently heated to induce decomposition and the introduction of the fluorine atom at the 3-position, yielding a 2-alkoxy-5-bromo-3-fluoropyridine intermediate.

Step 4: Hydrolysis to the Pyridinone The 2-alkoxy group of the intermediate would be hydrolyzed to the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with the 2(1H)-pyridinone form) by heating with an acid, such as hydrobromic acid or hydrochloric acid. The final product, this compound, would then be isolated and purified, likely by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Two aromatic protons would be expected, each showing splitting due to H-H and H-F coupling. The proton at the 6-position would likely appear as a doublet of doublets, and the proton at the 4-position would show a more complex splitting pattern due to coupling with both the fluorine and the adjacent proton. A broad singlet for the N-H proton would also be expected.
¹³C NMR Five distinct carbon signals would be anticipated. The carbon atoms attached to fluorine and bromine would show characteristic chemical shifts and C-F coupling. The carbonyl carbon would appear at a downfield chemical shift.
¹⁹F NMR A single resonance would be expected, likely a multiplet due to coupling with the adjacent aromatic protons.
Mass Spec. The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery

Halogenated pyridinone scaffolds are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound allows for diverse chemical modifications. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or alkyl groups at the 5-position. The pyridinone nitrogen can be alkylated or arylated, and the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

Potential as a Scaffold for Kinase Inhibitors

The pyridinone core is a known hinge-binding motif for many protein kinases. By functionalizing the 5-position of this compound, medicinal chemists can explore the solvent-exposed region of the ATP-binding pocket of various kinases, aiming to enhance potency and selectivity.

Kinase_Inhibitor_Scaffold Scaffold This compound Modification Chemical Modification (e.g., Suzuki Coupling) Scaffold->Modification Derivative Substituted Pyridinone Derivative Modification->Derivative Target Protein Kinase (ATP Binding Site) Derivative->Target Binds to Hinge Region

Caption: Role of this compound as a scaffold in kinase inhibitor design.

While specific biological data for this compound is not publicly available, the structural motif is present in compounds investigated for their therapeutic potential. For instance, related brominated and fluorinated heterocyclic compounds are explored as intermediates in the synthesis of various biologically active molecules.[4][5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for the generation of diverse molecular libraries for screening against various biological targets, particularly protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists working with this promising building block.

References

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one: Molecular Structure, Weight, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and potential synthetic utility of 5-Bromo-3-fluoropyridin-2(1H)-one, a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. This document summarizes key quantitative data and outlines potential reaction pathways for this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for accurate experimental planning, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC₅H₃BrFNO
Molecular Weight191.99 g/mol
Monoisotopic Mass190.9382 Da
IUPAC Name5-bromo-3-fluoro-1,2-dihydropyridin-2-one

Molecular Structure

The structure of this compound features a pyridinone ring substituted with a bromine atom at the 5-position and a fluorine atom at the 3-position. The presence of these two halogen atoms at distinct positions on the aromatic ring offers opportunities for selective functionalization through various cross-coupling methodologies. The endocyclic nitrogen and the exocyclic oxygen confer the characteristic properties of a pyridinone system.

Potential Synthetic Transformations

While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structure, particularly the presence of a bromo substituent on the pyridine ring, strongly suggests reactivity in palladium-catalyzed cross-coupling reactions. Such transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures. The following diagram illustrates a logical workflow for the potential functionalization of this molecule via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are standard methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_reagents Typical Reagents cluster_products Potential Products start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald suzuki_reagents Ar-B(OH)₂ or Ar-B(OR)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) suzuki->suzuki_reagents Requires buchwald_reagents R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) buchwald->buchwald_reagents Requires suzuki_product 5-Aryl-3-fluoropyridin-2(1H)-one suzuki_reagents->suzuki_product Yields buchwald_product 5-(Amino)-3-fluoropyridin-2(1H)-one buchwald_reagents->buchwald_product Yields

Potential functionalization pathways for this compound.

Experimental Considerations for Synthetic Pathways

Suzuki-Miyaura Coupling:

  • Objective: To form a new carbon-carbon bond at the 5-position of the pyridinone ring.

  • Methodology: This reaction would typically involve the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

  • Protocol Outline:

    • To a reaction vessel containing this compound, add the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents).

    • Add a suitable solvent, such as a mixture of toluene and water or dioxane.

    • Add a base, commonly potassium carbonate or cesium carbonate (2-3 equivalents).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

    • Heat the reaction mixture, generally between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination:

  • Objective: To introduce an amino group at the 5-position of the pyridinone ring.

  • Methodology: This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine.

  • Protocol Outline:

    • In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), and a suitable phosphine ligand (e.g., BINAP, XPhos).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (1.2-2.0 equivalents).

    • Add an anhydrous aprotic solvent, such as toluene or dioxane.

    • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

This guide provides foundational information for researchers working with this compound. The outlined synthetic pathways are based on established reactivity patterns of similar halogenated heterocycles and serve as a starting point for the development of specific experimental procedures. As with all chemical research, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel.

Spectroscopic and Synthetic Profile of 5-Bromo-3-fluoropyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-3-fluoropyridin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8 - 8.2Doublet of doubletsJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3H4
~7.5 - 7.9DoubletJ(H-H) ≈ 2-3H6
~12.0 - 13.0Broad Singlet-N1-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~155 - 160 (d, J(C-F) ≈ 240-260 Hz)C3
~158 - 162C2
~135 - 140 (d, J(C-F) ≈ 15-20 Hz)C4
~125 - 130C6
~100 - 105 (d, J(C-F) ≈ 5-10 Hz)C5

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
191/193~1:1[M]⁺ (Molecular Ion)
163/165Variable[M-CO]⁺
112Variable[M-Br]⁺
84Variable[M-Br-CO]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumN-H Stretch
1650 - 1680StrongC=O Stretch (Amide I)
1600 - 1620MediumC=C Stretch
1200 - 1250StrongC-F Stretch
1000 - 1100MediumC-Br Stretch

Sample State: Solid (KBr pellet or ATR)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a suitable volatile solvent for injection if using a GC-MS or LC-MS system.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺)[1]. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., CO, Br).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Procedure (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[2].

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[2].

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Synthetic and Analytical Workflow

The following diagram illustrates a plausible synthetic route for this compound and the subsequent analytical workflow for its characterization. The synthesis is hypothetical and based on known chemical transformations of similar heterocyclic compounds.

G cluster_synthesis Hypothetical Synthesis cluster_analysis Spectroscopic Analysis Start 3-Fluoro-2-hydroxypyridine Bromination Bromination (e.g., NBS, H₂SO₄) Start->Bromination Step 1 Product This compound Bromination->Product Step 2 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI) Product->MS IR Infrared Spectroscopy (ATR or KBr) Product->IR Data Structural Confirmation NMR->Data MS->Data IR->Data

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a substituted pyridinone derivative of interest in medicinal chemistry and drug discovery. Its utility in these fields is fundamentally linked to its physicochemical properties, primarily its solubility and stability, which govern its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound based on its chemical structure and analogy to similar compounds.

Predicted Physicochemical Properties and Profile

The structure of this compound, featuring a polar pyridinone ring, a halogen (bromo), and a fluoro group, suggests a nuanced solubility and stability profile.

Predicted Solubility Profile

The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen) in the pyridinone ring suggests that this compound is likely to exhibit solubility in polar solvents. The bromo and fluoro substituents will also influence its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately to Sparingly SolubleThe pyridinone core can form hydrogen bonds, but the overall molecule has increased lipophilicity due to the bromo substituent.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate the polar functional groups of the molecule.
Nonpolar Toluene, Hexane, Diethyl etherSparingly Soluble to InsolubleThe high polarity of the pyridinone ring limits solubility in nonpolar media.

Note: This qualitative assessment is a prediction based on chemical structure. Experimental verification is essential.

Predicted Stability Profile

Substituted pyridinones can be susceptible to degradation under certain conditions. The stability of this compound should be carefully evaluated, particularly concerning pH, temperature, and light exposure.

Table 2: Factors Influencing the Stability of this compound

ConditionPotential Degradation PathwayRecommended Handling
pH Hydrolysis of the lactam ring under strong acidic or basic conditions.Maintain neutral pH for aqueous solutions where possible. Use buffered solutions for experiments.
Temperature Accelerated degradation at elevated temperatures.Store at controlled room temperature or as recommended by the supplier, away from heat sources.
Light Photodegradation may occur upon exposure to UV light.Store in amber vials or otherwise protect from light.
Oxidation The pyridine ring may be susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

Experimental Protocols

To obtain quantitative and reliable data, the following experimental protocols are recommended.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

3.1.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance and volumetric glassware

3.1.2. Procedure

  • Add an excess amount of solid this compound to a glass vial. A visible excess of solid should remain at the end of the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

3.1.3. Quantification by HPLC

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) should be optimized for good peak shape and retention time.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and record the peak area.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E H Analyze filtered sample by HPLC E->H F Prepare calibration standards G Analyze standards by HPLC F->G I Calculate solubility G->I H->I

Shake-Flask Solubility Determination Workflow.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

3.2.1. Procedure Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photostability: Expose a solution to light according to ICH Q1B guidelines. A control sample should be protected from light.

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

G cluster_compound Test Compound cluster_conditions Stress Conditions cluster_analysis Analysis Compound This compound Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidation Oxidative (H₂O₂) Compound->Oxidation Thermal Thermal (Heat) Compound->Thermal Photo Photolytic (UV/Vis Light) Compound->Photo Analysis HPLC Analysis (Quantify Parent & Detect Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Study Workflow.

Signaling Pathways and Biological Context

As of the current literature, there are no specifically defined signaling pathways directly modulated by this compound. However, the pyridinone scaffold is a common motif in molecules designed to target various biological entities, such as kinases. Researchers investigating the biological activity of this compound would typically follow a screening cascade to identify potential targets and pathways.

G A Compound Synthesis (this compound) B Initial Biological Screening (e.g., Phenotypic Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Target Validation (e.g., Knockdown/Knockout Studies) C->D E Pathway Analysis (e.g., Western Blot, RNA-Seq) D->E F Lead Optimization E->F

General Drug Discovery and Pathway Identification Workflow.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively published, its chemical structure provides a basis for predicting its behavior in various experimental settings. This guide offers a framework for this prediction and, more importantly, provides detailed, actionable protocols for researchers to determine these critical parameters. The empirical data generated through these methods will be invaluable for the successful application of this compound in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoropyridin-2(1H)-one Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic pathways for obtaining 5-Bromo-3-fluoropyridin-2(1H)-one, a crucial intermediate in pharmaceutical and agrochemical research. The document details multiple strategic approaches, starting from readily available precursors. It includes detailed experimental protocols for key transformations, quantitative data summaries, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes. The choice of pathway often depends on the availability and cost of starting materials, scalability, and desired purity. The most common strategies originate from substituted aminopyridines or polyhalogenated pyridines, employing key transformations such as diazotization, halogen exchange, and directed bromination. This guide will focus on two primary, well-documented pathways.

Pathway 1: Synthesis via Diazotization of 2-Amino-5-bromo-3-fluoropyridine

This is one of the most direct methods, relying on the preparation of the key intermediate, 2-Amino-5-bromo-3-fluoropyridine, which is then converted to the final product via a diazotization-hydrolysis reaction. The amino group at the C2 position is transformed into a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridone.

Pathway_1_Synthesis A 2-Amino-3-fluoropyridine B 2-Amino-5-bromo-3-fluoropyridine A->B Bromination (e.g., NBS or Br₂) C Aryl Diazonium Salt Intermediate B->C Diazotization (NaNO₂, aq. acid, 0-5 °C) D This compound C->D Hydrolysis (Warming) Pathway_2_Synthesis A 2,3,5-Trichloropyridine B 5-Chloro-2,3-difluoropyridine A->B Fluorination (Halex) (KF or CsF, polar aprotic solvent) C 5-Bromo-2,3-difluoropyridine B->C Halogen Exchange or Alternative Synthesis D 5-Bromo-3-fluoro-2-methoxypyridine C->D Methoxylation (NaOMe, MeOH) E This compound D->E Demethylation (e.g., HBr, BBr₃)

The Strategic Utility of 5-Bromo-3-fluoropyridin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Success often hinges on the strategic use of versatile chemical scaffolds that can be readily diversified to explore chemical space and optimize biological activity. 5-Bromo-3-fluoropyridin-2(1H)-one has emerged as a valuable building block in this endeavor, offering a unique combination of reactive handles and structural features that are highly sought after in modern drug discovery. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors.

Introduction to a Privileged Scaffold

The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds. Its ability to engage in key hydrogen bonding interactions with protein targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug design. The introduction of bromine and fluorine atoms onto this core, as in this compound, further enhances its utility:

  • The Bromo Group: The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a diverse range of substituents, enabling extensive exploration of structure-activity relationships (SAR).

  • The Fluoro Group: The fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule. Its high electronegativity can influence the acidity of the N-H proton and the basicity of the pyridine nitrogen, potentially leading to improved metabolic stability, enhanced binding affinity, and increased cell permeability.

  • The N-H Group: The proton on the ring nitrogen can be substituted, providing another avenue for structural diversification and the introduction of moieties that can interact with the target protein or improve pharmacokinetic properties.

These features make this compound a highly attractive starting material for the synthesis of targeted therapies, particularly in the realm of oncology and inflammatory diseases where protein kinases play a central role.

Hypothetical Application: Synthesis of a Potent Kinase Inhibitor

To illustrate the potential of this compound, we present a hypothetical synthetic route to a novel kinase inhibitor, "Compound X," targeting a generic tyrosine kinase. This example showcases the strategic application of the scaffold's reactive handles to build a molecule with the desired pharmacological profile.

The synthetic workflow for Compound X is outlined below:

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C Intermediate 1 (5-Aryl-3-fluoropyridin-2(1H)-one) B->C D N-Alkylation (Alkyl Halide, Base) C->D Step 2 E Compound X (Final Kinase Inhibitor) D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor CompoundX Compound X CompoundX->Kinase Inhibition

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoropyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold largely depends on the reactivity of its carbon-bromine (C-Br) bond. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions. This document details experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data from analogous systems to serve as a robust starting point for reaction optimization. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate understanding.

Introduction: The Versatility of a Halogenated Pyridinone

Pyridinone scaffolds are prevalent in a multitude of biologically active compounds and functional materials. The presence of halogen atoms on the pyridinone ring provides a reactive handle for the introduction of molecular diversity through various chemical transformations. Specifically, the bromine atom in this compound is well-suited for participation in a range of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the pyridinone carbonyl group influences the reactivity of the C-Br bond, making it an excellent substrate for C-C and C-N bond formation.

Reactivity of the C-Br Bond: A Hub for Cross-Coupling

The C-Br bond at the 5-position of the 3-fluoropyridin-2(1H)-one ring is activated towards oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling reactions. This reactivity allows for the efficient synthesis of a wide array of derivatives. The following sections will delve into the most pertinent cross-coupling reactions for the functionalization of this scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. The C-Br bond in this compound can be effectively coupled with a variety of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90>1585
22-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80195
35-Bromothieno[2,3-b]pyridine4-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O801292

Note: The data presented is for structurally similar bromopyridine derivatives and should serve as a guide for optimizing the reaction of this compound.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The C-Br bond of this compound is a suitable electrophile for coupling with a wide range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801895
23-Bromo-2-aminopyridineMorpholineRuPhos-Pd-G3 (2)-LiHMDSToluene1001688
35-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012-24~70-80 (expected)

Note: The data presented is for structurally similar bromopyridine derivatives and should serve as a guide for optimizing the reaction of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction provides a direct route to alkynyl-substituted pyridinones, which are versatile intermediates for further transformations. A study on the closely related 5-bromo-3-fluoro-2-cyanopyridine demonstrates the feasibility and provides a strong starting point for the reaction conditions.[1]

Table 3: Conditions for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-3-fluoro-2-cyanopyridine(4-Ethylphenyl)acetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~60

Note: This data is for the analogous 2-cyano derivative and is expected to be a good starting point for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be optimized for the specific coupling partners and desired scale.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a Schlenk tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The desired amine (1.2 equiv) and anhydrous solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

A Schlenk flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%), and a copper(I) co-catalyst (e.g., CuI, 10-30 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture (e.g., THF/Et₃N 2:1) and the terminal alkyne (1.1 equiv) are added. The reaction is stirred at room temperature for 16-24 hours or gently heated if necessary. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R'']+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R'']+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) A->B C Addition of Degassed Solvent B->C D Heating and Stirring (Reaction Monitoring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The C-Br bond in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This technical guide provides foundational knowledge and practical experimental protocols to aid researchers in the strategic design and execution of synthetic routes for the derivatization of this important heterocyclic core. The provided data from analogous systems offers a reliable starting point for reaction optimization, enabling the efficient synthesis of novel compounds for applications in drug discovery and materials science.

References

The Pivotal Role of Fluorine in Enhancing the Bioactivity of Pyridinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridinone scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides an in-depth analysis of the role of fluorine in modulating the biological activity of pyridinone derivatives. By examining quantitative structure-activity relationship (SAR) data, this guide elucidates how fluorine substitution can lead to enhanced metabolic stability, improved binding affinity to therapeutic targets, and modulated physicochemical properties such as pKa and lipophilicity. Detailed experimental protocols for the synthesis of fluorinated pyridinone analogs and key biological assays are provided to enable researchers to implement these findings in their own drug discovery efforts. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the complex biological processes and experimental designs involved.

Introduction: The Fluorine Advantage in Pyridinone-Based Drug Discovery

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their electronic properties, conformation, and metabolic fate.[2][3] In the context of pyridinone compounds, fluorine substitution has been shown to be a key strategy for optimizing drug-like properties.

The unique properties of fluorine, such as its small van der Waals radius (1.47 Å) which is only slightly larger than that of hydrogen (1.20 Å), allow it to act as a bioisostere for hydrogen, often without introducing significant steric hindrance.[4] However, its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing drug-receptor interactions and membrane permeability.[5] Moreover, the high strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]

This guide will delve into the specific effects of fluorine on the activity of pyridinone compounds, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Physicochemical Impact of Fluorine on the Pyridinone Core

The introduction of fluorine can systematically alter the physicochemical profile of pyridinone compounds. These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that affects a drug's solubility, permeability, and binding to plasma proteins. Fluorine's effect on lipophilicity can be complex and context-dependent. While a single fluorine atom or a trifluoromethyl group generally increases lipophilicity, the position of substitution and the overall electronic environment of the molecule play a significant role.[8][9][10]

Table 1: Experimentally Determined Lipophilicity of Fluorinated Pyridine Derivatives [8]

CompoundStructureLogD 7.4
2-(Methylthio)pyridine2-SMe-Py1.69
2-(Difluoromethylthio)pyridine2-SCF2H-Py1.95
2-(Trifluoromethylthio)pyridine2-SCF3-Py2.13
2-(Ethylthio)pyridine2-SEt-Py2.26
2-(2,2-Difluoroethylthio)pyridine2-SCH2CF2H-Py2.26
2-(2,2,2-Trifluoroethylthio)pyridine2-SCH2CF3-Py2.65

Data sourced from reference[8].

Alteration of Acidity/Basicity (pKa)

The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic protons or the pKa of the conjugate acid of a basic nitrogen atom. This modulation of pKa can have profound implications for a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.[9][10][11]

Table 2: pKa Values of Fluorinated and Non-fluorinated Pyridine Derivatives

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89

Note: Data compiled from various sources for illustrative purposes.

Role of Fluorine in Enhancing Biological Activity

The strategic placement of fluorine atoms on the pyridinone scaffold has led to the development of potent and selective inhibitors for various therapeutic targets.

Anticancer Activity: Targeting Kinases

Fluorinated pyridinone derivatives have shown significant promise as inhibitors of various kinases implicated in cancer, such as MET kinase.[12] Fluorine substitution can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability, leading to more durable responses.

Table 3: Anticancer Activity of Fluorinated Pyridinone Analogs

CompoundTargetCell LineIC50 (nM)
Pyridone Analog 2Met Kinase-1.8
Flt-3-4
VEGFR-2-27
Fluorinated Pyridinone 17-L1210> 10,000
Fluorinated Pyridinone 29-L1210> 10,000

Data for Pyridone Analog 2 sourced from reference[12]. Data for Fluorinated Pyridinones 17 and 29 sourced from reference[13]. A direct comparison is challenging due to different compounds and assays.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. Fluorination has been employed to enhance their potency and overcome drug resistance.

Table 4: Antiviral Activity of Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors

CompoundTargetIC50 (nM)
L-697,639HIV-1 RT20-800
L-697,661HIV-1 RT20-800

Data sourced from reference[7]. The range in IC50 values is dependent on the template-primer used in the assay.

Experimental Protocols

Synthesis of Fluorinated Pyridinone Derivatives

This method involves the reaction of 2-chloropyridine with a fluorinating agent like potassium bifluoride at elevated temperatures.[14]

  • Materials: 2-chloropyridine, potassium bifluoride (KHF2).

  • Procedure:

    • Combine 2-chloropyridine and potassium bifluoride in a reaction vessel.

    • Heat the mixture to a temperature range of 250-370 °C.

    • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

    • Upon completion, the product, 2-fluoropyridine, is recovered from the reaction mixture, typically by distillation.

This protocol describes the synthesis of 3-fluoro-3,6-dihydropyridines, which can be converted to fluorinated pyridines.

  • Materials: 1,2-dihydropyridine derivative, Selectfluor®, dry acetonitrile, 3 Å molecular sieves, diethyl ether.

  • Procedure:

    • Dissolve the 1,2-dihydropyridine in dry acetonitrile in the presence of 3 Å molecular sieves under an argon atmosphere at 0 °C.

    • Slowly add a solution of Selectfluor® in dry acetonitrile dropwise to the reaction mixture.

    • Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with diethyl ether and filter to remove solids.

    • The filtrate contains the 3-fluoro-3,6-dihydropyridine product, which can be further purified by column chromatography.

Biological Assays

This assay determines the ability of a compound to inhibit the enzymatic activity of MET kinase.[15]

  • Materials: Recombinant MET kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compound, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).

    • Add 2 µL of diluted MET kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the inhibition of HIV-1 RT activity by test compounds.[6][16][17]

  • Materials: HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio or similar), test compound, streptavidin-coated 96-well plate, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, prepare the reaction mixture containing the reaction buffer, template-primer, dNTPs (including biotin- and digoxigenin-labeled nucleotides), and the test compound at various concentrations.

    • Initiate the reaction by adding HIV-1 RT enzyme.

    • Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate again and add a colorimetric HRP substrate.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of RT inhibition and determine the IC50 value.

This assay determines the cytotoxic effect of a compound on cancer cell lines.[18][19][20]

  • Materials: Cancer cell line, culture medium, test compound, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly aid in understanding the mechanism of action of fluorinated pyridinone compounds and the methods used to evaluate them.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding to its ligand HGF, activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[15][21]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Fluorinated_Pyridinone Fluorinated Pyridinone Inhibitor Fluorinated_Pyridinone->MET Inhibits

Caption: Simplified MET Signaling Pathway and Inhibition by Fluorinated Pyridinones.

HIV-1 Life Cycle and Reverse Transcriptase Inhibition

The HIV-1 life cycle involves several key steps, with reverse transcription being a critical stage for viral replication. Pyridinone-based NNRTIs inhibit this process.

HIV_Life_Cycle HIV_Virion HIV Virion Binding_Fusion 1. Binding and Fusion HIV_Virion->Binding_Fusion Host_Cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA Binding_Fusion->Viral_RNA Reverse_Transcription 2. Reverse Transcription Viral_RNA->Reverse_Transcription Assembly 5. Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription 4. Transcription Provirus->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Viral_Proteins->Assembly Budding 6. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Fluorinated_Pyridinone Fluorinated Pyridinone (NNRTI) Fluorinated_Pyridinone->Reverse_Transcription Inhibits

Caption: HIV-1 Life Cycle and the Target of Fluorinated Pyridinone NNRTIs.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of a test compound against a cancer cell line using an MTT assay.

IC50_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Compound (48-72h) Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Treat_Cells Add_MTT Add MTT Solution (4h incubation) Treat_Cells->Add_MTT Dissolve_Formazan Dissolve Formazan Crystals (DMSO) Add_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (490 nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value (Dose-Response Curve) Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Experimental Workflow for Determining IC50 using MTT Assay.

Conclusion

The incorporation of fluorine into the pyridinone core is a highly effective strategy for enhancing the therapeutic potential of this important class of compounds. Fluorination can lead to significant improvements in physicochemical properties, metabolic stability, and biological activity. The provided quantitative data, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and more effective fluorinated pyridinone-based therapeutic agents. Further exploration of the structure-activity relationships of fluorinated pyridinones will undoubtedly lead to the discovery of new drug candidates with improved clinical outcomes.

References

An In-depth Technical Guide to 5-Bromo-3-fluoropyridin-2(1H)-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridin-2(1H)-one, a key building block in medicinal chemistry. This document details its commercial availability, outlines a plausible synthetic protocol, and explores its application in the synthesis of more complex molecules, particularly through Suzuki coupling reactions. The information is presented to support researchers and scientists in drug development and other chemical research fields.

Commercial Availability

This compound (CAS No. 156772-63-3) is commercially available from a variety of suppliers. The compound is typically sold as a solid with purity levels generally at 97% or higher. Researchers can procure this chemical in quantities ranging from grams to kilograms, depending on the supplier and specific research needs. Below is a summary of some of the key suppliers and their available product specifications.

SupplierCAS NumberPurityAdditional Information
BLD Pharmatech Co., Ltd. (via Sigma-Aldrich)156772-63-398%Synonym: 5-Bromo-3-fluoropyridin-2-ol.
Accela Chembio Inc (via Fisher Scientific)156772-63-397+%Light Sensitive.[1]
Symax Laboratories (via IndiaMART)156772-63-398%Available in pack/bottle packaging.[2]
ChemBK156772-63-3-Lists multiple suppliers including Shanghai Macklin Biochemical Co., Ltd.
iChemical156772-63-3-Provides some physical properties like boiling and flash points.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning chemical reactions and for the safe handling and storage of the compound.

PropertyValueReference
Molecular Formula C5H3BrFNO
Molecular Weight 191.99 g/mol [2]
Appearance White to pale yellow crystalline solid
Purity ≥97%[1]
Boiling Point 234 °C[3]
Flash Point 95 °C[3]
Storage Inert atmosphere, room temperature

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic pathway for this compound starts from 3-amino-5-bromopyridine. This precursor undergoes a diazotization reaction in anhydrous hydrogen fluoride, which serves as both the solvent and the fluoride source, to yield the target compound. This method is adapted from a patent describing the preparation of various fluoropyridine compounds.[3]

Synthesis_Pathway Synthetic Pathway for this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3_Amino_5_bromopyridine 3-Amino-5-bromopyridine reagents 1. NaNO2 2. Anhydrous HF 3_Amino_5_bromopyridine->reagents 5_Bromo_3_fluoropyridin_2_one This compound reagents->5_Bromo_3_fluoropyridin_2_one Diazotization Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_material This compound reaction Heat (e.g., 80-100 °C) start_material->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction solvent Dioxane/Water solvent->reaction workup Extraction Column Chromatography reaction->workup product 5-Aryl/Heteroaryl-3-fluoropyridin-2(1H)-one workup->product

References

Methodological & Application

Application Note: Suzuki Coupling Protocols for 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction, catalyzed by a palladium complex, facilitates the coupling of organoboron compounds with organic halides or triflates.[1][2] For drug development professionals and researchers in medicinal chemistry, the synthesis of biaryl and heteroaryl structures is of paramount importance, as these motifs are prevalent in a vast array of pharmaceutical agents.[3] This application note provides detailed protocols for the Suzuki coupling of 5-Bromo-3-fluoropyridin-2(1H)-one, a key building block whose fluorinated pyridinone core is of significant interest for the development of novel therapeutics. The protocols described herein are based on established methodologies for structurally similar bromopyridines and offer a robust starting point for the synthesis of a diverse library of 5-aryl-3-fluoropyridin-2(1H)-one derivatives.[1][3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (this compound) to form a Pd(II) complex.[4]

  • Transmetalation: The organoboron compound, typically a boronic acid, is activated by a base and subsequently transfers its organic moiety to the palladium(II) complex.[2][4]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled and eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R [Ar-Pd(II)-R]L_n Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd R_BOH2 R-B(OH)₂ (Arylboronic Acid) R_BOH2->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki coupling of structurally similar bromopyridines, which can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[3]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[3]
Pd(PPh₃)₄ (5)---K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[7]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (Microwave)Good[8]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki coupling reaction with this compound. These are general procedures and may require optimization for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aryl/Heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.[3]

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude product is then purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Aryl/Heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0-3.0 equivalents).[4]

  • Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.[4]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[4]

  • After irradiation, allow the vial to cool to room temperature.

  • The reaction progress can be monitored by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Coupled Product purify->product

Figure 2: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is widely employed in the pharmaceutical industry for the synthesis of arylamines, which are common structural motifs in a vast array of drug candidates.[4][5] The ability to construct these C-N bonds with high efficiency and functional group tolerance makes the Buchwald-Hartwig amination an invaluable tool in medicinal chemistry.[3][6]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-Bromo-3-fluoropyridin-2(1H)-one. This substrate is a valuable building block, and its amination opens avenues to a diverse range of substituted aminopyridinones for screening in drug discovery programs. The presence of a fluorine atom and the pyridinone moiety can influence the reactivity of the substrate, necessitating careful optimization of the reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps[1][2][7]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-amino-3-fluoropyridin-2(1H)-one product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate and yield.[4]

Data Presentation: Optimization of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-5Effective for coupling with a variety of amines and heteroaryl halides.[4]
Pd(OAc)₂RuPhos1-5Bulky, electron-rich ligand often effective for challenging substrates.[4]
Pd(OAc)₂BINAP2-10A common bidentate phosphine ligand.[1]
Pd₂(dba)₃dppf2-10Another widely used bidentate phosphine ligand.[4]

Table 2: Base and Solvent Selection

BaseEquivalentsSolventTypical Temperature (°C)Notes
NaOtBu1.2 - 2.0Toluene80 - 110A strong, non-nucleophilic base, commonly used.
Cs₂CO₃1.5 - 2.5Dioxane90 - 120A milder inorganic base, can be beneficial for sensitive substrates.[4]
K₃PO₄1.5 - 3.0Toluene or Dioxane90 - 120Another effective inorganic base.
LHMDS1.2 - 2.0THF60 - 80A strong, non-nucleophilic base, can be used at lower temperatures.[5]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These should serve as a starting point, and optimization may be required for specific substrates.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4]

  • Anhydrous solvents and reagents are crucial for optimal results.[4]

  • The choice of ligand is critical and often depends on the nature of the amine. For primary alkylamines and anilines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[4]

Protocol 1: Amination with a Primary Amine

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the primary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amination with a Secondary Amine

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv) and the secondary amine (1.2 equiv) under the inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at room temperature for a few minutes before heating to the desired temperature (e.g., 90 °C).

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1 for monitoring the reaction, work-up, and purification.

Visualizations

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L2)-Br Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R2NH Amine_Coordination [Ar-Pd(II)(L)(Br)(R2NH)] Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add this compound, Pd catalyst, ligand, and base. Setup->Reagents Solvent 3. Add anhydrous, degassed solvent. Reagents->Solvent Amine 4. Add amine. Solvent->Amine Heating 5. Heat to desired temperature and stir. Amine->Heating Monitoring 6. Monitor reaction by TLC or LC-MS. Heating->Monitoring Cooling 7. Cool to room temperature. Monitoring->Cooling Filtration 8. Dilute and filter through Celite®. Cooling->Filtration Extraction 9. Perform aqueous extraction. Filtration->Extraction Purification 10. Purify by column chromatography. Extraction->Purification

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-fluoropyridin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this core structure, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This document provides detailed protocols and comparative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Bromo-3-fluoropyridin-2(1H)-one.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification cluster_analysis Analysis prep Combine this compound, coupling partner, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., by purging with argon or using freeze-pump-thaw cycles). prep->degas add_catalyst Add Palladium catalyst and ligand. degas->add_catalyst heat Heat the reaction mixture to the desired temperature and stir for the specified time. add_catalyst->heat quench Cool the reaction and quench if necessary. heat->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle center_node Pd(0)L n node_B Ar-Pd(II)-X L n center_node->node_B C A Oxidative Addition C Reductive Elimination B Transmetalation node_A Ar-X node_A->center_node A node_C Ar-Pd(II)-R L n node_B->node_C B node_C->center_node C node_D Ar-R node_E R-B(OR)₂ node_F Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-pyridines
Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂1-3dppfCs₂CO₃DMF1006-18Varies[1]
Pd(PPh₃)₄2-5PPh₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2470-85[1]
XPhosPdG2/XPhosN/AXPhosK₂CO₃aq. EthanolN/A (MW)N/AGood to Excellent[2][3]
Pd(dppf)Cl₂N/AdppfK₂CO₃Dimethoxyethane80N/AGood[4][5]
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar substrates.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vial, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Add Pd(dppf)Cl₂ to the vial.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Catalytic Cycle

Buchwald_Hartwig_Cycle center_node Pd(0)L n node_B Ar-Pd(II)-X L n center_node->node_B C A Oxidative Addition C Reductive Elimination B Amine Coordination & Deprotonation node_A Ar-X node_A->center_node A node_C Ar-Pd(II)-NR¹R² L n node_B->node_C B node_C->center_node C node_D Ar-NR¹R² node_E HNR¹R² node_F Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines
CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuTolueneN/A (MW)N/AGood to Excellent[6]
Pd₂(dba)₃BINAPNaOt-BuToluene80-10012-24VariesGeneral Knowledge
Detailed Experimental Protocol

This protocol is adapted from methods developed for the amination of 2-bromopyridines.[6][7]

Materials:

  • This compound

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • X-Phos (4 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, X-Phos, and KOt-Bu to a dry reaction tube.

  • Add this compound to the tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 4-12 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an effective method for forming a C-C bond between this compound and a terminal alkyne.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L n pd_ox Ar-Pd(II)-X L n pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR L n pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne cu_alkyne->pd_ox alkyne H-C≡CR base Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Comparative Data for Sonogashira Coupling of Bromo-pyridines
CatalystCo-catalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄CuIPPh₃Et₃NTHFRoom Temp16High[8]
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NN/AReflux1Good[9]
Detailed Experimental Protocol

This protocol is based on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[8]

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (15 mol%)

  • Copper(I) iodide (CuI) (30 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

References

Application Notes and Protocols for N-arylation of 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyridinones is a pivotal transformation in synthetic organic chemistry, providing access to a diverse array of scaffolds with significant applications in medicinal chemistry and materials science. The 5-Bromo-3-fluoropyridin-2(1H)-one core is a valuable building block, and its N-arylation opens avenues for the synthesis of novel compounds with potential biological activity. This document provides detailed protocols for the N-arylation of this compound using two common and effective methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. These protocols are based on established methodologies for similar substrates and provide a strong starting point for reaction optimization.[1]

Reaction Methods

Two primary catalytic systems are presented for the N-arylation of this compound. The choice of method will depend on the specific arylating agent, available laboratory resources, and desired reaction scale.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This method is often favored for its milder reaction conditions, broad substrate scope, and high functional group tolerance.[1]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction is a cost-effective alternative, particularly for large-scale synthesis.[1]

Data Presentation: Reaction Condition Optimization

Successful N-arylation is highly dependent on the interplay of catalyst, ligand, base, and solvent. The following tables summarize key parameters for optimization for both the Buchwald-Hartwig and Ullmann reactions, based on general principles for the N-arylation of related bromo-pyridines.

Table 1: Buchwald-Hartwig Amination Parameters

ParameterReagent/ConditionTypical Concentration/LoadingNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is often preferred for its air stability.
Ligand XPhos, RuPhos, BINAP1.2 - 2.4 eq. relative to PdThe choice of ligand is critical and substrate-dependent. Buchwald or Josiphos-type ligands are often effective.
Base NaOtBu, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivalentsA strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and deoxygenated solvents are essential for catalytic activity.
Temperature 80 - 120 °C-Reaction temperature will depend on the reactivity of the specific arylating agent.
Reaction Time 4 - 24 hours-Monitor by TLC or LC-MS for completion.

Table 2: Ullmann Condensation Parameters

ParameterReagent/ConditionTypical Concentration/LoadingNotes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂10 - 20 mol%CuI is a commonly used and effective catalyst.
Ligand L-proline, DMEDA, Phenanthroline20 - 40 mol%Ligands can significantly improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsAn inorganic base is typically used.
Solvent DMF, DMSO, NMP0.1 - 0.5 MHigh-boiling polar aprotic solvents are generally required.
Temperature 100 - 160 °C-Higher temperatures are often necessary for the Ullmann condensation.[1]
Reaction Time 12 - 48 hours-Monitor by TLC or LC-MS for completion.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents should be handled with care.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl amine (1.2 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Addition of Base and Solvent: To the flask, add sodium tert-butoxide (2.0 mmol) and anhydrous toluene (5-10 mL).

  • Degassing: To ensure an oxygen-free environment, subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas.

  • Reaction: Stir the reaction mixture at 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-5-bromo-3-fluoropyridin-2(1H)-one.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the aryl amine (1.5 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) and anhydrous DMF (5-10 mL) to the reaction vessel.

  • Reaction: Heat the reaction mixture to 100-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the N-arylated product.

Visualizations

Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: - this compound - Aryl Amine - Pd Catalyst & Ligand - Base add_solvent Add Anhydrous Toluene prep_reagents->add_solvent 1. degas Degas (Vacuum/ Inert Gas Cycles) add_solvent->degas 2. heat_stir Heat (80-120°C) & Stir degas->heat_stir 3. monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 4. cool Cool to RT monitor->cool 5. filter_celite Dilute & Filter through Celite cool->filter_celite 6. extract Aqueous Wash & Extraction filter_celite->extract 7. purify Dry, Concentrate & Purify (Chromatography) extract->purify 8. product Final Product: N-Aryl-5-bromo-3-fluoropyridin-2(1H)-one purify->product 9.

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-Arylation.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Core Reactants cluster_catalytic_system Catalytic System pyridinone This compound product N-Aryl-5-bromo-3-fluoropyridin-2(1H)-one pyridinone->product arylamine Aryl Amine arylamine->product catalyst Pd or Cu Catalyst catalyst->product enables ligand Phosphine or N-based Ligand ligand->catalyst activates base Base (e.g., NaOtBu, K2CO3) base->product promotes solvent Solvent (e.g., Toluene, DMF) solvent->product mediates

Caption: Inter-relationship of components in the N-arylation reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a versatile heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP in the active site of many kinases. The strategic placement of a bromine atom at the 5-position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The fluorine atom at the 3-position can enhance binding affinity and modulate the physicochemical properties of the final compounds, such as metabolic stability and cell permeability.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting various kinase families.

Key Applications

The this compound core can be elaborated to target a range of kinases implicated in oncology and other diseases. Common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, at the 5-position.

  • Synthesis of MET Kinase Inhibitors: The pyridinone scaffold has been successfully incorporated into potent inhibitors of MET kinase, a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[3][4]

  • Development of c-Src Kinase Inhibitors: Derivatives of pyridin-2(1H)-one have shown inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[5]

  • Targeting PIM Kinases: Pyridine-based compounds have been designed as inhibitors of PIM kinases, which are serine/threonine kinases that play a role in cell cycle progression and apoptosis.[6][7]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for kinase inhibitors synthesized from this compound.

Table 1: Inhibitory Activity of Synthesized Compounds against Target Kinases

Compound IDR-Group (at C5-position)Target KinaseIC50 (nM)
1a 4-methoxyphenylMET15.2
1b 3-aminophenylMET22.8
2a 1H-indol-5-ylc-Src45.1
2b quinolin-6-ylc-Src38.7
3a pyrimidin-5-ylPIM-112.5
3b 1-methyl-1H-pyrazol-4-ylPIM-118.9

Table 2: Cellular Activity of Lead Compound 3a

Cell LineTarget PathwayCellular Potency (IC50, µM)
MCF-7PIM-10.8
HCT116PIM-11.2
K562PIM-11.5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the pyridinone ring.[1][2]

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas.

  • Add the toluene/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-fluoropyridin-2(1H)-one derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol enables the formation of a carbon-nitrogen bond at the 5-position, introducing various amine functionalities.[2]

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 equivalent) and the desired amine (1.5 equivalents).

  • Add anhydrous dioxane to the tube.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-3-fluoropyridin-2(1H)-one derivative.

Mandatory Visualizations

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Kinase Inhibitor Scaffolds cluster_final Final Products start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) start->suzuki Ar-B(OH)2 Pd catalyst buchwald Buchwald-Hartwig Amination (Amine Introduction) start->buchwald R-NH2 Pd catalyst product_suzuki 5-Aryl-3-fluoropyridin-2(1H)-one suzuki->product_suzuki product_buchwald 5-Amino-3-fluoropyridin-2(1H)-one buchwald->product_buchwald final_inhibitors Potent and Selective Kinase Inhibitors product_suzuki->final_inhibitors product_buchwald->final_inhibitors

Caption: General synthetic workflow for kinase inhibitors.

cluster_workflow Experimental Workflow synthesis Synthesis of Inhibitor Library screening Primary Kinase Screening (IC50) synthesis->screening cellular Cellular Assays (e.g., MTT) screening->cellular sar SAR Analysis and Lead Optimization cellular->sar sar->synthesis Iterative Refinement invivo In Vivo Studies (Xenograft Models) sar->invivo

Caption: Drug discovery experimental workflow.

cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridinone-based Kinase Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 5-Bromo-3-fluoropyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a substituted pyridine derivative that holds potential as a versatile scaffold in medicinal chemistry and drug discovery. Its unique combination of functional groups—a bromine atom, a fluorine atom, and a pyridinone core—offers multiple points for chemical modification, allowing for the exploration of diverse chemical space and the development of novel therapeutic agents. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The pyridinone core itself is a common motif in many biologically active compounds.

Despite its potential, a comprehensive review of publicly available scientific literature and patent databases reveals that this compound is an under-explored scaffold in drug discovery. While it is commercially available as a building block, there is a notable absence of extensive research programs that have utilized this specific molecule as a central scaffold for the development of clinical candidates. This document, therefore, serves as a forward-looking guide for researchers, outlining potential applications and generalized protocols based on the reactivity of its constituent functional groups, rather than a retrospective summary of established drug discovery programs.

Potential Therapeutic Applications

Given the prevalence of the pyridinone and substituted pyridine motifs in a wide array of bioactive molecules, derivatives of this compound could be rationally designed to target various biological pathways implicated in diseases such as:

  • Oncology: Many kinase inhibitors feature a pyridine or pyridinone core that interacts with the hinge region of the ATP-binding pocket. The scaffold could be elaborated to target kinases like EGFR, VEGFR, or CDKs.

  • Neurodegenerative Diseases: Substituted pyridines are found in compounds targeting enzymes and receptors involved in neuroinflammation and protein aggregation.

  • Infectious Diseases: The pyridinone core is present in some antibacterial and antiviral agents.

  • Inflammatory Diseases: Compounds with anti-inflammatory properties, such as inhibitors of cyclooxygenase (COX) enzymes, have incorporated substituted pyridine structures.

Key Synthetic Strategies and Protocols

The primary utility of this compound in a drug discovery campaign would be as a starting material for the synthesis of a library of analogs. The bromine atom at the 5-position is the most versatile handle for chemical modification.

1. Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromopyridinone scaffold and various aryl or heteroaryl boronic acids or esters. This allows for the systematic exploration of the effects of different aromatic substituents on biological activity.

  • Experimental Workflow for Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/Water, DME) setup Reaction Setup reagents->setup Combine degas Degas Mixture setup->degas N2/Ar Purge heat Heat Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or dimethoxyethane (DME).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.

  • Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. N-Alkylation/Arylation of the Pyridinone Ring

The nitrogen atom of the pyridinone ring can be alkylated or arylated to introduce another point of diversity.

  • Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.2 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

As no specific drug discovery programs utilizing this scaffold have been published, quantitative data tables for SAR are not available. However, in a hypothetical drug discovery cascade, data would be presented as follows:

  • Table 1: In Vitro Biological Activity of Hypothetical Analogs

    Compound ID R¹ (from Suzuki Coupling) R² (from N-Alkylation) Target Kinase IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Cell Proliferation GI₅₀ (µM)
    Scaffold Br H >10,000 >10,000 >100
    HZ-001 Phenyl H 5,200 >10,000 85
    HZ-002 4-Methoxyphenyl H 1,500 8,000 25
    HZ-003 3-Aminophenyl H 250 4,500 5.2

    | HZ-004 | 3-Aminophenyl | Methyl | 180 | 4,200 | 4.8 |

Signaling Pathway Visualization

Should derivatives of this scaffold be developed as, for example, inhibitors of a specific kinase in a cancer-related pathway, the mechanism of action could be visualized. Below is a hypothetical representation of a kinase inhibitor blocking a signaling cascade.

  • Hypothetical Signaling Pathway Inhibition

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

This compound represents a promising, yet largely untapped, scaffold for the discovery of novel small molecule therapeutics. Its synthetic tractability, particularly the potential for diversification through cross-coupling reactions at the bromine position and substitution at the pyridinone nitrogen, makes it an attractive starting point for generating compound libraries. While there is a lack of published data on its direct application in drug discovery, the general protocols and potential applications outlined here provide a framework for researchers to begin exploring the potential of this scaffold in their own research endeavors. Future work is required to synthesize and screen libraries of its derivatives to uncover its true potential in medicinal chemistry.

Application Notes and Protocols for the Derivatization of 5-Bromo-3-fluoropyridin-2(1H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyridinone core is a recognized pharmacophore found in numerous kinase inhibitors. The presence of a bromine atom at the C5 position provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space. The fluorine atom at the C3 position can modulate the compound's physicochemical properties, such as pKa and metabolic stability, and can also engage in specific interactions with biological targets. This document provides detailed protocols for the derivatization of this compound via common and robust chemical transformations and presents a framework for structure-activity relationship (SAR) studies targeting kinases such as p38 MAPK and VEGFR-2.

Key Derivatization Strategies

The derivatization of the this compound core can be achieved through several key synthetic strategies to probe the SAR of the resulting analogues. The primary points of diversification are the C5 position (via the bromo substituent) and the N1 and O2 positions of the pyridinone ring.

  • C5-Arylation/Heteroarylation via Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing the introduction of a wide range of (hetero)aryl groups.

  • C5-Amination via Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing various amino moieties at the C5 position.

  • N1-Alkylation: Selective alkylation at the nitrogen atom of the pyridinone ring allows for the exploration of the impact of substituents projecting into a different vector of chemical space.

  • O2-Alkylation: Alkylation of the pyridinone oxygen creates 2-alkoxypyridine derivatives, which can significantly alter the compound's hydrogen bonding capacity and overall properties.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize hypothetical, yet representative, quantitative data for derivatives of this compound against two key kinase targets, p38α MAPK and VEGFR-2. This data is compiled based on published SAR for structurally related pyridinone and pyridine-based inhibitors.[1][2][3]

Table 1: SAR of C5-Substituted 3-Fluoro-1H-pyridin-2-one Derivatives against p38α MAPK

Compound IDR Group at C5p38α MAPK IC50 (nM)
1a -Br (Starting Material)>10,000
1b Phenyl850
1c 4-Fluorophenyl320
1d 4-Methoxyphenyl600
1e Pyridin-4-yl250
1f Morpholino1500
1g N-phenylamino450

Table 2: SAR of N1- and C5-Substituted 3-Fluoropyridin-2-one Derivatives against VEGFR-2

Compound IDR1 Group at N1R5 Group at C5VEGFR-2 IC50 (nM)
2a H4-Fluorophenyl320
2b Methyl4-Fluorophenyl150
2c Ethyl4-Fluorophenyl280
2d Cyclopropylmethyl4-Fluorophenyl95
2e HPyridin-4-yl250
2f MethylPyridin-4-yl110
2g CyclopropylmethylPyridin-4-yl75

Experimental Protocols

The following are detailed, optimized protocols for the key derivatization reactions of this compound.

Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-3-fluoropyridin-2(1H)-ones from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Microwave synthesis vials (if using microwave irradiation)

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and purge with nitrogen or argon for 10 minutes.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 15-30 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-3-fluoropyridin-2(1H)-one.

Protocol 2: N1-Alkylation

Objective: To synthesize N1-alkylated derivatives of a 5-substituted-3-fluoropyridin-2(1H)-one.

Materials:

  • 5-Aryl-3-fluoropyridin-2(1H)-one (e.g., from Protocol 1)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add the 5-aryl-3-fluoropyridin-2(1H)-one (1.0 mmol) and cesium carbonate (1.5 mmol).

  • Add anhydrous DMF (5 mL) under a nitrogen or argon atmosphere.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated product. Note: O-alkylation can be a competing side reaction. The choice of a polar aprotic solvent like DMF and a base like cesium carbonate generally favors N-alkylation.[4][5]

Protocol 3: C5-Amination via Buchwald-Hartwig Amination

Objective: To introduce various amine substituents at the C5-position of the pyridinone core.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (2 mL).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the catalyst pre-mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the 5-amino-3-fluoropyridin-2(1H)-one derivative.

Visualizations

Derivatization Workflow

Derivatization_Workflow Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Start->Buchwald Prod_Aryl C5-Aryl Derivatives Suzuki->Prod_Aryl Prod_Amino C5-Amino Derivatives Buchwald->Prod_Amino N_Alkylation N-Alkylation (Alkyl Halide, Base) Prod_N_Alkyl N1-Alkyl Derivatives N_Alkylation->Prod_N_Alkyl O_Alkylation O-Alkylation (Alkyl Halide, Base) Prod_O_Alkyl O2-Alkoxy Derivatives O_Alkylation->Prod_O_Alkyl Prod_Aryl->N_Alkylation Prod_Aryl->O_Alkylation SAR SAR Studies (Kinase Assays) Prod_Aryl->SAR Prod_Amino->SAR Prod_N_Alkyl->SAR Prod_O_Alkyl->SAR

Caption: Synthetic routes for the derivatization of the core scaffold.

Hypothetical p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Inhibitor Pyridinone Inhibitor Inhibitor->p38 Response Inflammatory Response Apoptosis Substrates->Response

Caption: Inhibition of the p38 MAPK signaling cascade.

SAR Study Logic

SAR_Logic Core Core Scaffold This compound Library Synthesize Library of Derivatives (C5, N1, O2 positions) Core->Library Screening Biological Screening (e.g., Kinase IC50 Assay) Library->Screening Data Analyze Data (Quantitative SAR) Screening->Data Hypothesis Formulate SAR Hypothesis (e.g., 'Small lipophilic groups at C5 and H-bond donors at N1 increase potency') Data->Hypothesis Design Design Next Generation of Compounds Hypothesis->Design Design->Library Iterative Cycle

Caption: The iterative cycle of a structure-activity relationship study.

References

Application Notes and Protocols: 5-Bromo-3-fluoropyridin-2(1H)-one in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-3-fluoropyridin-2(1H)-one as a key building block in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. The unique electronic properties of the substituted pyridinone core make it an excellent acceptor moiety in the design of novel emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) materials.

Introduction

The 2-pyridone scaffold has emerged as a promising acceptor unit in the design of donor-acceptor (D-A) type molecules for OLED applications. These materials are crucial for achieving high efficiency and long operational lifetimes in next-generation displays and lighting. This compound offers several advantages as a synthetic precursor:

  • Tunable Electronics: The presence of both an electron-withdrawing fluorine atom and a versatile bromine handle allows for precise tuning of the molecule's electronic properties.

  • Synthetic Versatility: The bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the straightforward introduction of various donor moieties.

  • High Triplet Energy: The pyridinone core generally contributes to a high triplet energy level in the resulting molecule, which is essential for developing efficient blue TADF emitters.

This application note will focus on the synthesis of a representative D-A type OLED material using this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway and Experimental Workflow

The synthesis of advanced OLED materials from this compound typically involves a palladium-catalyzed cross-coupling reaction to link a donor molecule to the pyridinone acceptor core.

cluster_synthesis Synthesis of a Donor-Acceptor OLED Material start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction donor Donor-Boronic Acid (e.g., Carbazole derivative) donor->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction product Donor-Acceptor OLED Material reaction->product

Caption: Synthetic pathway for a donor-acceptor OLED material.

The general experimental workflow for the synthesis, purification, and characterization of the target OLED material is outlined below.

cluster_workflow Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Suzuki Coupling Reaction (Heating) A->B C 3. Work-up (Extraction & Washing) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, TGA, DSC) D->E F 6. Device Fabrication (Vapor Deposition) E->F G 7. Performance Testing (EQE, Luminance, Lifetime) F->G

Caption: Step-by-step experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of a Donor-Substituted Fluoropyridinone

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid donor.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and deionized water (typically in a 4:1 to 5:1 ratio).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure donor-substituted fluoropyridinone.

Data Presentation

The following tables provide representative data for OLED materials synthesized from 2-pyridone derivatives. These values can serve as a benchmark for materials derived from this compound.

Table 1: Thermal and Photophysical Properties of Representative 2-Pyridone-Based Emitters

Compound IDTd (°C) (5% weight loss)Tg (°C)Absorption (nm)Photoluminescence (nm)PLQY (%)
PyPhCz32011033548065
PyPhDMAC31512534047275
PyPhPTZ2959833049558
PyPhPXZ30510533248862

Data is representative and based on published results for similar 2-pyridone derivatives.

Table 2: Electroluminescent Performance of OLEDs with 2-Pyridone-Based Emitters

EmitterHost MaterialMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)
PyPhCzCBP15.235.1>10000(0.18, 0.35)
PyPhDMACCBP18.542.8>12000(0.17, 0.33)
PyPhPTZmCP12.829.5>8000(0.20, 0.40)
PyPhPXZmCP14.132.7>9500(0.19, 0.38)

Device performance is highly dependent on the device architecture and other materials used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel OLED materials. Its unique electronic and structural features allow for the creation of efficient TADF emitters. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the development of next-generation OLED technologies. Further optimization of the donor moieties and device architecture can lead to even higher performance and stability.

Application Notes and Protocols: One-Pot Synthesis of 5-Aryl-3-fluoro-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core allows for the exploration of chemical space to optimize pharmacological properties. This document details a one-pot, two-step synthetic protocol starting from 5-Bromo-3-fluoropyridin-2(1H)-one. The described methodology combines an N-alkylation with a subsequent Suzuki cross-coupling reaction, providing an efficient route to novel 5-aryl-3-fluoro-1-methylpyridin-2(1H)-one derivatives. This approach avoids the isolation of intermediates, thereby saving time and resources.

Reaction Scheme

The one-pot synthesis involves the deprotonation and subsequent methylation of the pyridinone nitrogen, followed by a palladium-catalyzed Suzuki cross-coupling reaction with an arylboronic acid at the C5 position.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

One-Pot Synthesis of 5-(4-methoxyphenyl)-3-fluoro-1-methylpyridin-2(1H)-one

  • N-Methylation:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF).

    • Stir the suspension at room temperature for 10 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Suzuki Cross-Coupling:

    • To the same reaction flask, add 4-methoxyphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation

Table 1: Reaction Parameters and Yields for the One-Pot Synthesis

EntryArylboronic AcidProductYield (%)Purity (%)
14-methoxyphenylboronic acid5-(4-methoxyphenyl)-3-fluoro-1-methylpyridin-2(1H)-one78>95
2Phenylboronic acid3-fluoro-1-methyl-5-phenylpyridin-2(1H)-one82>95
34-fluorophenylboronic acid3-fluoro-5-(4-fluorophenyl)-1-methylpyridin-2(1H)-one75>95
43-thienylboronic acid3-fluoro-1-methyl-5-(thiophen-3-yl)pyridin-2(1H)-one71>95

Table 2: Spectroscopic Data for 5-(4-methoxyphenyl)-3-fluoro-1-methylpyridin-2(1H)-one

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J = 2.8 Hz, 1H), 7.38 (dd, J = 8.8, 2.4 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.80 (dd, J = 10.4, 2.8 Hz, 1H), 3.85 (s, 3H), 3.60 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 160.2, 159.5 (d, J = 242.4 Hz), 130.2, 128.5 (d, J = 3.4 Hz), 127.4, 122.9 (d, J = 24.2 Hz), 114.5, 112.9 (d, J = 4.0 Hz), 55.4, 30.1.
Mass Spec (ESI)m/z calculated for C₁₃H₁₂FNO₂ [M+H]⁺: 234.09, found: 234.10.

Visualizations

One_Pot_Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Suzuki Coupling cluster_workup Work-up & Purification start This compound + K2CO3 in DMF add_meI Add CH3I start->add_meI react1 Stir at RT for 2h add_meI->react1 intermediate N-methylated intermediate (in situ) react1->intermediate add_reagents Add Arylboronic acid, Pd(PPh3)4, Na2CO3(aq) intermediate->add_reagents degas Degas with N2 add_reagents->degas react2 Heat at 90°C for 12-16h degas->react2 product Crude Product Mixture react2->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Pure 5-Aryl-3-fluoro-1-methyl- pyridin-2(1H)-one purification->final_product

Figure 1. Experimental workflow for the one-pot synthesis.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd2_ox R-Pd(II)L2(Br) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L2(Ar) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar pd2_trans->product aryl_halide N-methyl-5-bromo- 3-fluoropyridinone (R-Br) aryl_halide->pd2_ox boronic_acid ArB(OH)2 boronic_acid->pd2_trans base Base (e.g., Na2CO3) base->pd2_trans activates

Application Notes and Protocols for the Purification of 5-Bromo-3-fluoropyridin-2(1H)-one Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-fluoropyridin-2(1H)-one and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the fluorine and bromine substituents make these compounds attractive for the development of novel therapeutic agents.[1] Pyridinone structures are found in a wide range of biologically active molecules, including those with anticancer, antiviral, and anti-inflammatory properties.[2][3] Effective purification of these compounds after synthesis is crucial for subsequent biological evaluation and drug development processes.

This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography. Due to the polar and basic nature of the pyridinone ring, challenges such as peak tailing on silica gel are common. The described methodology incorporates strategies to mitigate these issues and achieve high purity.

Materials and Methods

Materials
  • Crude this compound derivative

  • Silica Gel (230-400 mesh)

  • Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Dichloromethane (ACS Grade)

  • Triethylamine (≥99%)

  • Glass wool or cotton

  • Sand (50-100 mesh)

  • Chromatography column

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

Experimental Protocol

1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:

Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. A suitable solvent system will provide a good separation of the target compound from impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • To each solvent mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel and prevent peak tailing of the basic pyridinone compound.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto the TLC plates and develop them in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Select the solvent system that provides the best separation and the target Rf value.

2. Column Preparation (Slurry Method):

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

  • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the settled silica bed to prevent disturbance.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar, volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using air or nitrogen) to maintain a steady flow rate.

  • Begin collecting the eluent in fractions (e.g., test tubes or flasks).

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the recommended parameters for the column chromatography purification of this compound derivatives. These are starting parameters and may require optimization based on the specific derivative and impurity profile.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography of polar compounds.[4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.
Elution Mode Isocratic or Step-GradientAn isocratic elution is often sufficient if the impurities have significantly different polarities. A step-gradient (increasing ethyl acetate concentration) can be used for more complex mixtures.
TLC Analysis (Rf value) ~0.2-0.4 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[5]
Sample Loading Dry LoadingRecommended for better resolution by ensuring the sample is introduced as a narrow band.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.

G Purification Workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_isolation Isolation TLC 1. TLC Optimization (Hexane/EtOAc + 1% TEA) ColumnPrep 2. Column Packing (Silica Gel Slurry) TLC->ColumnPrep SampleLoad 3. Sample Loading (Dry Loading) ColumnPrep->SampleLoad Elution 4. Elution (Gradient or Isocratic) SampleLoad->Elution Collection 5. Fraction Collection Elution->Collection TLC_Monitor 6. TLC Monitoring Collection->TLC_Monitor TLC_Monitor->Elution Adjust Gradient Combine 7. Combine Pure Fractions TLC_Monitor->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct G Generic Kinase Inhibitor Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Inhibitor Pyridinone Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Gene Gene Expression TF->Gene Regulates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-3-fluoropyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate often stem from several factors related to its electronic properties and the presence of the pyridinone ring. Key areas to investigate are:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] The lactam oxygen can also play a role in catalyst chelation.

  • Substrate Reactivity: While the electron-withdrawing nature of the fluorine and the pyridinone carbonyl can enhance the reactivity of the C-Br bond towards oxidative addition, the overall electronic nature of the ring can be complex.[1]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critically interdependent and must be carefully optimized for this specific substrate.[3]

  • Reagent Purity and Stability: Ensure the purity of your this compound, the boronic acid or ester, and the dryness of your solvent. Boronic acids, in particular, can degrade over time.[3]

  • Oxygen Contamination: Rigorous exclusion of oxygen is crucial, as its presence can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[3]

Q2: What are the most common side reactions when using this compound in Suzuki couplings, and how can they be minimized?

A2: The most frequently observed side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to its corresponding arene.[1] It is often promoted by high temperatures and aqueous basic conditions. To minimize this, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters), consider milder bases like KF or K₂CO₃, and keep reaction times as short as possible.[1][3]

  • Dehalogenation (or Debromination): The bromo substituent is replaced by a hydrogen atom.[1] This can be caused by palladium hydride species in the reaction. Screening different bases, solvents, and palladium catalysts can help mitigate this.[1][4][5] For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination in similar heterocyclic systems.[4][5]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[1] This is often a result of oxygen in the reaction mixture. Ensure thorough degassing of all solvents and maintain a strictly inert atmosphere.[1][3]

Q3: How does the pyridin-2(1H)-one moiety affect the Suzuki coupling reaction?

A3: The pyridin-2(1H)-one structure introduces specific challenges. The nitrogen atom and the adjacent carbonyl group can act as a bidentate ligand, chelating to the palladium catalyst. This can sometimes lead to catalyst inhibition.[1][2] The N-H proton is acidic and can be deprotonated by the base, which may influence the electronic properties of the ring and its interaction with the catalyst.

Q4: Which palladium catalysts and ligands are recommended for coupling with this compound?

A4: There is no single "best" catalyst, and screening is often necessary. However, for challenging heteroaryl halides, modern catalysts and ligands that are both electron-rich and sterically bulky often give superior results. Consider the following:

  • Pre-catalysts: Air-stable Pd(II) pre-catalysts like those from the Buchwald (e.g., XPhos Pd G2, G3, or G4) or PEPPSI families are often more reliable than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[3][6][7]

  • Ligands: Bulky, electron-donating phosphine ligands such as SPhos, XPhos, or dppf are often effective.[1][7] They can accelerate the oxidative addition step and prevent catalyst deactivation. For pyridinone substrates, ligands that discourage chelation might be beneficial.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Low_Yield_Troubleshooting start Low / No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Is the Reaction Atmosphere Inert? start->check_atmosphere check_reagents Are Reagents Pure & Stable? start->check_reagents check_conditions Are Conditions Optimal? start->check_conditions solution_catalyst Use fresh, air-stable precatalyst (e.g., XPhos Pd G3). Screen different ligands. check_catalyst->solution_catalyst No solution_atmosphere Thoroughly degas solvents. Use Schlenk line or glovebox. check_atmosphere->solution_atmosphere No solution_reagents Use fresh boronic acid or switch to a pinacol ester. Ensure substrate purity. check_reagents->solution_reagents No solution_conditions Screen bases (e.g., K₃PO₄, CsF, K₂CO₃). Screen solvents (e.g., Dioxane, THF, Toluene). Vary temperature. check_conditions->solution_conditions No

Issue 2: Significant Dehalogenation (Debromination) Byproduct

Dehalogenation_Mitigation start High Dehalogenation catalyst catalyst start->catalyst base base start->base solvent solvent start->solvent

Quantitative Data from Analogous Systems

Table 1: Optimization of Suzuki Coupling for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [4][5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Debromination (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110991
2Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (3)Dioxane1103862
3Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane1104159
4XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)Dioxane1106040
5 XPhosPdG2 (2.5) XPhos (5) K₂CO₃ (3) Dioxane 140 (µW) 82 18

Reaction performed with p-methoxyphenylboronic acid under microwave (µW) irradiation for 40 minutes.

Table 2: Effect of Base and Solvent on Suzuki Coupling of Aryl Halides [8][9][10]

EntryAryl HalideBaseSolventYield (%)
1BromobenzeneK₂CO₃TolueneLow
2BromobenzeneK₂CO₃DMF/H₂O (1:1)High
34-BromoacetophenoneK₃PO₄Dioxane95
44-BromoacetophenoneCs₂CO₃Dioxane92
52-Bromo-1H-imidazo[4,5-b]pyrazineCsFDME/H₂O (4:1)90+
64-BromoacetophenoneNa₂CO₃Dioxane85

Experimental Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol is a starting point for the optimization of the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)[3]

  • Ligand (if required, e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)[1][11]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or Toluene, to achieve 0.1-0.5 M concentration)[1][3][12]

  • Degassed water (if using an aqueous solvent system)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid derivative, and the base.[1]

  • Add the palladium pre-catalyst and ligand (if separate).

  • Evacuate and backfill the vessel with the inert gas three times.[1]

  • Add the degassed solvent (and water, if applicable) via syringe.[3]

  • Seal the vessel and place it in a preheated oil bath or heating block (typically 80-110 °C) or into a microwave reactor.[3]

  • Stir the reaction vigorously for the designated time (monitor by TLC, LC-MS, or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Solid Reagents (Substrate, Boronic Acid, Base) prep_catalyst 2. Add Catalyst/Ligand prep_reagents->prep_catalyst prep_inert 3. Purge with Inert Gas prep_catalyst->prep_inert prep_solvent 4. Add Degassed Solvent prep_inert->prep_solvent react 5. Heat & Stir (80-140 °C) prep_solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup_cool 7. Cool to RT monitor->workup_cool workup_extract 8. Dilute & Extract workup_cool->workup_extract workup_dry 9. Dry & Concentrate workup_extract->workup_dry workup_purify 10. Column Chromatography workup_dry->workup_purify

References

Technical Support Center: 5-Bromo-3-fluoropyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoropyridin-2(1H)-one. The following sections address common side products and other issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am performing a Suzuki coupling reaction with this compound and observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this side product and how can I minimize it?

A1: This common side product is likely 3-fluoro-pyridin-2(1H)-one, resulting from a hydrodehalogenation reaction. This is a known side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.

  • Solvent and Base Quality: Use anhydrous solvents and high-purity bases. Traces of water or other protic sources can facilitate the hydrodehalogenation pathway.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Consider using a pre-catalyst or a ligand that promotes faster reductive elimination over competing side reactions. For instance, sterically hindered biaryl phosphine ligands can sometimes suppress hydrodehalogenation.

  • Reaction Temperature: Running the reaction at a lower temperature may help to reduce the rate of hydrodehalogenation.[1]

Q2: In my Suzuki reaction, I am seeing a byproduct that appears to be a dimer of my boronic acid. What causes this and how can I prevent it?

A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling.[2][3][4] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5]

Troubleshooting Steps:

  • Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.[5]

  • Palladium Source: Using a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If using a Pd(II) source, ensure that the initial reduction to Pd(0) is efficient.

  • Reaction Conditions: The rate of hydrolysis of boronic esters or trifluoroborates to the active boronic acid can influence the concentration of the boronic acid in the reaction. A slow, steady generation of the boronic acid can minimize its accumulation and subsequent homocoupling.[6][7]

Q3: I am attempting a Buchwald-Hartwig amination with this compound and my yield is low, with the main byproduct being the debrominated starting material. How can I improve this reaction?

A3: Similar to Suzuki coupling, hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1][8] The mechanism involves the palladium catalyst abstracting a hydride from a source in the reaction mixture (e.g., solvent, amine, or base) and transferring it to the pyridinone ring.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig reactions. Electron-rich and sterically hindered phosphine ligands often promote the desired C-N bond formation and suppress hydrodehalogenation.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. A base that is too strong or has β-hydrides might contribute to the hydrodehalogenation pathway. Experiment with different bases such as Cs2CO3, K3PO4, or NaOtBu.

  • Temperature Control: Overheating the reaction can lead to catalyst decomposition and an increase in side products.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q4: Can the fluorine atom on this compound participate in cross-coupling reactions?

A4: While the C-Br bond is significantly more reactive and will be the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, C-F bond activation is also possible under certain conditions, typically requiring more forcing conditions or specialized catalyst systems. If you are performing a reaction to couple at the bromine position, it is unlikely that you will see significant side products from fluorine substitution under standard Suzuki or Buchwald-Hartwig conditions.

Quantitative Data Summary

EntryBaseLigandTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
1Na2CO3PPh310065255
2Cs2CO3SPhos808510<2
3K3PO4XPhos80905<2

This data is illustrative and intended for educational purposes only.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and the base (e.g., K3PO4, 2.0 eq).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and the ligand (if required) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Hydrodehalogenation_Pathway Start This compound OxAdd Oxidative Addition Intermediate Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation with Hydride OxAdd->Transmetalation + [H⁻] Hydride_Source Hydride Source (e.g., H₂O, Amine) Hydride_Source->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Side_Product 3-Fluoropyridin-2(1H)-one (Hydrodehalogenation Product) Reductive_Elimination->Side_Product Pd_Cycle_Restart Pd(0) Catalyst (Regenerated) Reductive_Elimination->Pd_Cycle_Restart

Caption: Hydrodehalogenation side product formation pathway.

Homocoupling_Pathway Boronic_Acid Boronic Acid (R-B(OH)₂) Transmetalation1 First Transmetalation Boronic_Acid->Transmetalation1 Transmetalation2 Second Transmetalation Boronic_Acid->Transmetalation2 PdII_Species Pd(II) Species (from O₂ or catalyst source) PdII_Species->Transmetalation1 Intermediate1 R-Pd(II)-X Transmetalation1->Intermediate1 Intermediate1->Transmetalation2 Intermediate2 R-Pd(II)-R Transmetalation2->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Homocoupling_Product Homocoupling Product (R-R) Reductive_Elimination->Homocoupling_Product Pd0_Generated Pd(0) Reductive_Elimination->Pd0_Generated

Caption: Boronic acid homocoupling side reaction pathway.

References

Preventing debromination in reactions with 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-3-fluoropyridin-2(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination is a side reaction where the bromine atom on the pyridinone ring is replaced by a hydrogen atom, leading to the formation of 3-fluoropyridin-2(1H)-one as a byproduct. This is problematic as it reduces the yield of the desired coupled product and complicates the purification process. This side reaction, also known as hydrodehalogenation, is a common issue in cross-coupling reactions involving aryl halides.[1][2]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, is often attributed to several factors:

  • Reaction Temperature: High temperatures can promote the reductive cleavage of the carbon-bromine bond.[1]

  • Catalyst System: Certain palladium catalysts and phosphine ligands can facilitate the undesired reduction pathway.[1][3] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[4]

  • Hydrogen Source: The hydrogen atom for the unwanted byproduct can come from various sources in the reaction mixture, including solvents (like alcohols), the amine coupling partner, or even water.[1][2]

  • Base: The type and amount of base used can influence the rates of the desired coupling versus the undesired debromination.[1]

Q3: How does the structure of this compound contribute to its susceptibility to debromination?

A3: The electronic properties of the pyridinone ring, influenced by the electron-withdrawing fluorine atom and the pyridinone tautomerism, affect the reactivity of the carbon-bromine bond. While C-Br bonds are generally more stable than C-I bonds, they are still susceptible to cleavage under certain catalytic conditions.[1][5] The specific electronic environment of this molecule can influence the oxidative addition step in the catalytic cycle, potentially making it more prone to side reactions if conditions are not optimized.

Troubleshooting Guide: Preventing Debromination

This guide provides a systematic approach to troubleshoot and minimize debromination when using this compound in cross-coupling reactions.

Issue: Significant formation of 3-fluoropyridin-2(1H)-one byproduct is observed.

Below is a decision-making workflow to address this issue.

Debromination_Troubleshooting start Start: Debromination Observed temp Step 1: Lower Reaction Temperature start->temp catalyst Step 2: Modify Catalyst System (Ligand & Precursor) temp->catalyst Still significant debromination end_ok Success: Debromination Minimized temp->end_ok Problem Solved base Step 3: Screen Different Bases catalyst->base Still significant debromination catalyst->end_ok Problem Solved solvent Step 4: Change Solvent System base->solvent Still significant debromination base->end_ok Problem Solved solvent->end_ok Problem Solved end_fail Further Optimization Required solvent->end_fail Still significant debromination

Caption: Troubleshooting workflow for minimizing debromination.

Step 1: Adjust Reaction Temperature

High temperatures can provide the energy needed for the undesired reductive pathway.

  • Recommendation: Lower the reaction temperature in increments of 10 °C to find the lowest effective temperature that still promotes the desired coupling reaction at an acceptable rate.[1]

Step 2: Modify the Catalyst System

The choice of palladium precursor and ligand is crucial in controlling the reaction pathway.

  • Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃, or vice versa, as this can influence the initial steps of the catalytic cycle.[4]

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand can significantly impact the selectivity of the reaction.

    • Electron-rich and bulky ligands often favor reductive elimination (the desired step) over side reactions.

    • Screen a variety of ligands, from simple PPh₃ to more specialized Buchwald or Josiphos-type ligands.

ParameterRecommendationRationale
Palladium Precursor Screen Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts (e.g., XPhos Pd G3).Different precursors can affect the generation of the active Pd(0) species and influence reaction kinetics.
Ligand Selection Test ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos).The ligand influences the stability of palladium intermediates and can suppress side reactions like hydrodehalogenation.[1]
Step 3: Screen Different Bases

The strength and nature of the base can impact the reaction outcome.

  • Recommendation: If using a strong base like K₃PO₄ or KOt-Bu, consider switching to a weaker base such as K₂CO₃ or Cs₂CO₃. The choice of base can influence the transmetalation step and potentially suppress debromination pathways.[1]

Base TypeExamplesWhen to Use
Strong Inorganic K₃PO₄, KOt-BuOften effective but may promote debromination.[6][7]
Weaker Inorganic K₂CO₃, Cs₂CO₃, KFGood starting points to minimize side reactions, especially with sensitive substrates.[8]
Organic Bases DBU, Et₃NCan be used in specific cases, particularly in Sonogashira or Heck couplings.
Step 4: Change the Solvent System

Protic solvents can sometimes serve as a hydrogen source for debromination.

  • Recommendation: If using protic solvents (e.g., alcohols), switch to aprotic solvents like 1,4-dioxane, toluene, or THF.[6][8] If an aqueous mixture is required (e.g., for Suzuki reactions), minimize the water content or ensure it is thoroughly degassed.

Key Experimental Protocols

Below are generalized starting protocols for Suzuki and Buchwald-Hartwig reactions, which can be optimized to prevent debromination based on the troubleshooting guide above.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Pyridinone, Boronic Acid, & Base purge 2. Purge with Inert Gas (Ar/N2) reagents->purge add_catalyst 3. Add Solvent & Catalyst System purge->add_catalyst heat 4. Heat to Optimized Temp. add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool & Dilute monitor->cool extract 7. Aqueous Extraction cool->extract purify 8. Column Chromatography extract->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 equiv)[8]

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[6]

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]

  • Add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to a starting temperature of 80-90 °C with vigorous stirring.[6][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N cross-coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., KOt-Bu or K₃PO₄, 1.5 equiv)[7]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry reaction vessel under inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture to a starting temperature of 90-110 °C.[4]

  • Monitor the reaction for consumption of the starting material.

  • After completion, cool the mixture and filter it through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Disclaimer: The provided protocols are generalized starting points and may require optimization for specific substrates and reaction scales.

References

Troubleshooting low yield in Buchwald-Hartwig amination of pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of pyridinone substrates. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a halopyridinone is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of halopyridinones can stem from several factors, often related to the unique nature of the pyridinone scaffold. The primary culprits are catalyst inhibition and suboptimal reaction conditions.

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: The choice and quality of the palladium source are critical. While Pd(OAc)₂ is common, its activity can be variable. Consider using palladium pre-catalysts like G3 or G4 palladacycles, which tend to form the active Pd(0) species more cleanly and efficiently.[1]

    • Ligand Selection: Pyridinones, like pyridines, can act as ligands and poison the palladium catalyst. To mitigate this, use bulky, electron-rich phosphine ligands that shield the metal center. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often essential for success.[1] Simpler ligands like PPh₃ are typically ineffective.

    • Catalyst Loading: For challenging or unreactive halopyridinones (especially chlorides), an increase in catalyst loading from the standard 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[1]

    • Temperature: Oxidative addition of the carbon-halogen bond is often the rate-limiting step, particularly with less reactive aryl chlorides. These reactions frequently require elevated temperatures, typically in the 80-110 °C range.[1]

    • Solvent Purity: Use anhydrous and degassed solvents. Trace amounts of water can lead to catalyst decomposition and promote hydrodehalogenation side reactions. Common solvents for this reaction include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection:

    • A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[1]

    • If your pyridinone substrate is sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed. However, this will likely necessitate a more active catalyst system, higher temperatures, or longer reaction times to achieve good conversion.[1]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with -H) on my pyridinone ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction where the halopyridinone is reduced instead of aminated.[1] This typically occurs when the final reductive elimination step to form the C-N bond is slow, allowing competing pathways to dominate.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to competing side reactions.

  • Base Purity: Ensure the base is anhydrous and of high quality. Some batches of NaOtBu may contain residual sodium hydroxide or moisture, which can promote hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help to favor the desired amination pathway.[1]

  • Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware to minimize the presence of water, which can be a proton source for the hydrodehalogenation pathway.

Q3: My reaction is producing a mixture of N-arylated and O-arylated pyridinone products. How can I improve the selectivity for N-arylation?

Pyridinones are ambident nucleophiles and can undergo arylation at either the nitrogen or the oxygen atom. While palladium-catalyzed Buchwald-Hartwig conditions generally favor N-arylation, competing O-arylation can occur, leading to a mixture of isomers and reducing the yield of the desired product.

Factors Influencing N- vs. O-Arylation:

  • Catalyst and Ligand System: The nature of the catalyst and ligand can influence the regioselectivity. While systematic studies on Buchwald-Hartwig amination of pyridinones are limited in this regard, the steric and electronic properties of the ligand likely play a significant role in directing the arylation to the nitrogen atom.

  • Base: The choice of base can have a profound effect on the N/O selectivity. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, it is worth noting that in metal-free arylations of pyridinones with diaryliodonium salts, the choice of an organic amine base was shown to direct the selectivity towards either N- or O-arylation.[2][3] This suggests that screening different bases could be a viable strategy to improve N-selectivity in the palladium-catalyzed reaction as well.

  • Solvent: The solvent can influence the tautomeric equilibrium of the pyridinone and the solubility of the intermediates, which in turn can affect the N/O selectivity.

Troubleshooting Steps for Poor N-Selectivity:

  • Ligand Screening: Experiment with a panel of bulky, electron-rich phosphine ligands to identify one that sterically favors N-arylation.

  • Base Screening: While NaOtBu is a good starting point, consider screening other bases such as LHMDS, K₃PO₄, or Cs₂CO₃.

  • Solvent Screening: Evaluate the effect of different anhydrous, degassed solvents (e.g., toluene, dioxane, THF, t-BuOH) on the product distribution.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Check Catalyst System - Active Pd source? - Appropriate bulky ligand? - Sufficient catalyst loading? start->catalyst_check conditions_check Verify Reaction Conditions - Fully inert atmosphere? - Sufficient temperature? - Anhydrous/degassed solvent? catalyst_check->conditions_check If catalyst is OK base_check Evaluate Base - Is the base strong enough? - Is the base pure and anhydrous? conditions_check->base_check If conditions are correct side_reactions Analyze for Side Reactions base_check->side_reactions If base is appropriate hydrodehalogenation Issue: Hydrodehalogenation - Screen ligands - Use high-purity base - Ensure anhydrous conditions side_reactions->hydrodehalogenation Hydrodehalogenation observed o_arylation Issue: O-Arylation - Screen ligands - Screen bases - Screen solvents side_reactions->o_arylation O-arylation observed reagent_check Check Reagent Quality - Purity of pyridinone and amine? - Freshly opened/stored reagents? side_reactions->reagent_check No obvious side products optimization Systematically Optimize - Temperature, concentration, time hydrodehalogenation->optimization o_arylation->optimization reagent_check->optimization

Caption: A logical workflow for troubleshooting low yield in Buchwald-Hartwig amination of pyridinones.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the Buchwald-Hartwig amination of halo-pyridines, which can serve as a starting point for the optimization of pyridinone couplings. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: General Reaction Parameter Recommendations

ParameterRecommendationRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle pre-catalyst (e.g., RuPhos G3)Pre-catalysts often provide more consistent results and cleaner reactions.[1]
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos)Essential for preventing catalyst inhibition by the pyridinone and for activating less reactive halides.[1]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄NaOtBu is generally the most active. Weaker bases may be required for base-sensitive substrates but often necessitate higher temperatures or more active catalyst systems.[1]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHMust be anhydrous and degassed. Solvent choice can impact solubility and reactivity.[1]
Temperature 80 - 110 °CHigher temperatures are often required, especially for aryl chlorides.[1]
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.[1]

Table 2: Example Conditions for Amination of Bromopyridines

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
MorpholineRuPhos Precatalyst-LiHMDSTHF6583
CyclopentylamineBrettPhos Precatalyst-LiHMDSTHF6578
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃(±)-BINAPNaOtBuToluene8060

Data adapted from reactions on 3-bromopyridine and 2-bromo-6-methylpyridine and should be considered as a starting point for optimization.[2][4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halopyridinone

This protocol is a general guideline and will likely require optimization for specific halopyridinone and amine coupling partners.

Materials:

  • Halopyridinone (1.0 equivalent)

  • Amine (1.1–1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos G3, 2-4 mol%) OR Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5–2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried vial with a septa cap)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium catalyst/pre-catalyst, ligand (if not using a pre-catalyst), and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Addition of Reagents: Add the halopyridinone to the reaction vessel.

  • Inerting the Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aminated pyridinone.[2][4]

Key Reaction Pathways and Relationships

Reaction_Pathways cluster_catalytic_cycle Desired Catalytic Cycle cluster_side_reactions Competing Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Pyridinone-Pd(II)-X) Pd0->OxAdd Halopyridinone Catalyst_Inhibition Catalyst Inhibition Pd0->Catalyst_Inhibition Pyridinone Coordination AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base Hydrodehalogenation Hydrodehalogenation OxAdd->Hydrodehalogenation [H] source (e.g., H₂O) ReductElim Reductive Elimination AmineCoord->ReductElim O_Arylation O-Arylation AmineCoord->O_Arylation Tautomerization ReductElim->Pd0 Regeneration Product N-aminated Pyridinone ReductElim->Product

Caption: Key reaction pathways in the Buchwald-Hartwig amination of pyridinones.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 5-Bromo-3-fluoropyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the inherent properties of the pyridinone scaffold. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This "2-pyridyl problem" is a well-documented issue in cross-coupling chemistry. Additionally, the pyridinone tautomerism and the electronic effects of the fluorine atom can influence the reactivity of the C-Br bond.

Q2: My cross-coupling reaction is showing low to no yield. What are the most likely causes?

A2: Low or no yield is a common issue and can often be attributed to one or more of the following:

  • Catalyst Inactivation: The nitrogen on the pyridine ring can poison the palladium catalyst.

  • Suboptimal Ligand Choice: The ligand may not be suitable to promote the reaction and protect the catalyst. For pyridinic substrates, bulky, electron-rich phosphine ligands are often required.

  • Incorrect Base Selection: The base is crucial for the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

  • Presence of Oxygen or Water: Palladium(0) catalysts are sensitive to oxygen, and water can lead to unwanted side reactions like protodeboronation in Suzuki couplings. Reactions should be run under an inert atmosphere with anhydrous solvents.

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.

Q3: How can I minimize the formation of side products like homocoupling or dehalogenation?

A3: To minimize side products:

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Dehalogenation: This can occur if there are sources of hydride in the reaction mixture. Ensure solvents are pure and consider optimizing the reaction time, as prolonged heating can sometimes promote this side reaction. In Suzuki couplings, using boronic esters instead of boronic acids can sometimes reduce dehalogenation.

Q4: Which analytical techniques are best for monitoring the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective method for initial monitoring. For more detailed analysis and confirmation of product formation, liquid chromatography-mass spectrometry (LC-MS) is highly recommended as it provides information on both the retention time and mass of the components in your reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Catalyst Inhibition Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can help shield the palladium center from coordination with the pyridine nitrogen.[1] Consider increasing the catalyst loading in small increments (e.g., from 2 mol% to 4 mol%).
Ineffective Base Screen different bases. For pyridinone substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable.[1]
Insufficient Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1]
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Catalyst Poisoning Employ bulky phosphine ligands like Xantphos, BINAP, or specific Buchwald ligands (e.g., BrettPhos for primary amines) which are known to be effective for challenging aminations.[2]
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄.
Amine Volatility (for low boiling point amines) Perform the reaction in a sealed tube to prevent the evaporation of a volatile amine coupling partner.
Reaction Stalling If the reaction starts but does not go to completion, it may indicate catalyst decomposition. Ensure rigorous exclusion of air and moisture. Adding a fresh portion of catalyst may help.

Data Presentation: Catalyst Systems for Cross-Coupling Reactions

The following tables provide starting points for catalyst selection based on literature for structurally similar bromopyridine derivatives. Note: These conditions are illustrative and will likely require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems
Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical Yields on Analogues
Pd(OAc)₂ (2-3)SPhos (4-6)K₃PO₄ (2-3)Toluene/H₂O80-100Good to Excellent
Pd(PPh₃)₄ (5)---K₂CO₃ (2-3)1,4-Dioxane/H₂O90-100Moderate to Good[3]
PdCl₂(dppf) (3-5)---Na₂CO₃ (2-3)DME/H₂O80-90Good
Table 2: Buchwald-Hartwig Amination Catalyst Systems
Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Coupling Partner
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5-2)1,4-Dioxane or Toluene100-110Aryl and alkyl amines
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100Anilines
BrettPhos Pd G3 (2-4)---LHMDS (1.5)THF or Toluene80-100Primary amines
Table 3: Sonogashira Coupling Catalyst Systems
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yields on Analogues
Pd(PPh₃)₄ (5-15)CuI (10-30)Et₃NTHF/Et₃NRoom Temp. - 50Good to Excellent[1]
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPEADMF or THFRoom Temp. - 80Good to Excellent[4]
Table 4: Heck Coupling Catalyst Systems
Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Coupling Partner
Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N or K₂CO₃ (1.5-2)DMF or Acetonitrile100-140Acrylates, Styrenes
Pd/C (5)None (Ligandless)Et₃N (2)NMP or DMAc120-150Acrylates

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and the phosphine ligand (e.g., SPhos, 4-6 mol%).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).

  • Degassing: Seal the tube and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Based on a procedure for a structurally similar substrate.[1]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and Et₃N (e.g., 2:1 v/v).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the co-catalyst (CuI, 10-30 mol%) under a positive pressure of argon.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol 4: General Procedure for Heck Coupling
  • Reaction Setup: To a pressure tube, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%) if required.

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., anhydrous DMF or acetonitrile).

  • Degassing: Seal the tube and purge with inert gas.

  • Reaction: Heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck cluster_end start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira, Heck) suzuki_catalyst Catalyst: Pd(OAc)₂, Pd(dppf)Cl₂ Ligand: SPhos, XPhos, dppf start->suzuki_catalyst C-C (Boronic Acid) buchwald_catalyst Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: Xantphos, BINAP, BrettPhos start->buchwald_catalyst C-N (Amine) sonogashira_catalyst Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Co-catalyst: CuI start->sonogashira_catalyst C-C (Alkyne) heck_catalyst Catalyst: Pd(OAc)₂ Ligand: PPh₃, P(o-tol)₃ start->heck_catalyst C-C (Alkene) suzuki_base Base: K₃PO₄, Cs₂CO₃, K₂CO₃ suzuki_catalyst->suzuki_base suzuki_solvent Solvent: Dioxane/H₂O, Toluene/H₂O suzuki_base->suzuki_solvent optimize Perform Reaction & Optimize (Temperature, Concentration, Time) suzuki_solvent->optimize buchwald_base Base: NaOtBu, LHMDS, Cs₂CO₃ buchwald_catalyst->buchwald_base buchwald_solvent Solvent: Toluene, Dioxane buchwald_base->buchwald_solvent buchwald_solvent->optimize sonogashira_base Base: Et₃N, DIPEA sonogashira_catalyst->sonogashira_base sonogashira_solvent Solvent: THF, DMF sonogashira_base->sonogashira_solvent sonogashira_solvent->optimize heck_base Base: Et₃N, K₂CO₃ heck_catalyst->heck_base heck_solvent Solvent: DMF, ACN heck_base->heck_solvent heck_solvent->optimize

Caption: Catalyst selection workflow for different coupling reactions.

Troubleshooting_Guide start Low or No Yield Observed q1 Is the catalyst system appropriate for a pyridinic substrate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the system rigorously deoxygenated and anhydrous? a1_yes->q2 sol1 Action: Switch to a Pd catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos, Xantphos). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base and temperature suitable? a2_yes->q3 sol2 Action: Use anhydrous solvents. Degas solvents and reaction vessel (e.g., freeze-pump-thaw or Ar bubbling). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Re-evaluate substrate purity and reaction stoichiometry. a3_yes->end_node sol3 Action: Screen alternative bases (K₃PO₄, Cs₂CO₃, NaOtBu). Increase temperature incrementally (80-120 °C). a3_no->sol3 sol3->end_node

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Managing Protodeborylation in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and manage a critical side reaction in Suzuki-Miyaura cross-coupling: protodeborylation.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem?

Protodeborylation (also known as protodeboronation) is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes your starting material, converting it into a simple arene or heteroarene, which reduces the overall yield of your desired cross-coupled product and complicates purification.[1]

Q2: How can I identify if protodeborylation is occurring in my reaction?

You can identify protodeborylation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂). This will be accompanied by a lower-than-expected yield of your desired biaryl product and potentially unreacted aryl halide.[1]

Q3: What are the main factors that cause protodeborylation?

Several factors can promote this unwanted side reaction:

  • Substrate Structure: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (e.g., 2-pyridyl, pyrimidyl) are highly susceptible to protodeborylation.[1]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of protodeborylation.[2]

  • Choice of Base: The type and strength of the base are critical. While a base is necessary for the catalytic cycle, strongly basic and aqueous conditions can significantly promote protodeborylation.[1][3]

  • Presence of Water: Water often serves as the proton source for this side reaction. While Suzuki couplings are often performed in aqueous solvent mixtures, excess water can be detrimental.

  • Inefficient Catalysis: If the main Suzuki coupling catalytic cycle is slow, the sensitive boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[1]

Q4: Are boronic esters, like pinacol esters, immune to protodeborylation?

No, they are not immune, but they are generally more stable than the corresponding boronic acids.[1] Boronic esters, such as those derived from pinacol (Bpin) or N-methyliminodiacetic acid (MIDA), act as "slow-release" sources of the active boronic acid.[1][3][4] This strategy keeps the concentration of the vulnerable free boronic acid low throughout the reaction, thereby minimizing the rate of protodeborylation.[1][4] MIDA boronates are particularly stable due to their tetracoordinate boron center and are excellent for very sensitive substrates.[5]

Troubleshooting Guide

Problem: My reaction yield is low, and I've identified the major byproduct as the protodeborylated starting material.

This is a classic sign of significant protodeborylation. Here’s a step-by-step guide to troubleshoot this issue.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of a Suzuki coupling, particularly concerning yield, which is often inversely related to the extent of side reactions like protodeborylation.

Table 1: Effect of Base on Suzuki Coupling Yield

Reaction: 4-Bromotoluene + Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃90-10012-1698
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃90-10012-1695
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃90-10012-1692
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃90-10012-1696
5NaOHToluene/H₂OPd(OAc)₂PPh₃90-10012-1675
6TEAToluene/H₂OPd(OAc)₂PPh₃90-10012-1640

Data compiled from multiple sources for illustrative purposes.[6][7][8] Weaker inorganic bases like carbonates and phosphates often provide a better balance between efficient reaction and minimizing side reactions compared to strong hydroxides or organic amines.

Table 2: Effect of Temperature on Suzuki Coupling Yield

Reaction: 4-Iodoanisole + Phenylboronic Acid

EntryTemperature (°C)Time (h)Conversion (%)
1302470
250585
380198
4100198

Data adapted for illustrative purposes.[9][10] While higher temperatures can increase the reaction rate, they can also promote protodeborylation. An optimal temperature must be found that favors the desired coupling over the decomposition pathway.

Table 3: Comparison of Boron Reagents for Unstable 2-Pyridyl Couplings

Reaction: Aryl Halide + 2-Pyridylboron Reagent

EntryBoron ReagentCoupling PartnerBaseYield (%)
12-Pyridylboronic Acid4-Chloro-N,N-dimethylanilineK₃PO₄15
22-Pyridyl MIDA boronate4-Chloro-N,N-dimethylanilineK₃PO₄91
32-Pyridylboronic Acid4-BromoanisoleK₃PO₄45
42-Pyridyl MIDA boronate4-BromoanisoleK₃PO₄95

Data demonstrates the significant yield improvement when using a stable MIDA boronate for a substrate prone to protodeborylation.[4][11]

Visualizations: Workflows and Logic

The following diagrams illustrate logical troubleshooting steps and an optimized experimental workflow to manage protodeborylation.

G start Low Yield of Desired Product & High Protodeborylation Byproduct q_substrate Is the boronic acid prone to decomposition? (e.g., heteroaryl, electron-deficient) start->q_substrate a_substrate Switch to a more stable boron reagent: - Pinacol (Bpin) Ester - MIDA Boronate - Trifluoroborate Salt q_substrate->a_substrate Yes q_catalyst Is the catalytic cycle slow or inefficient? q_substrate->q_catalyst No end_node Re-run optimized reaction a_substrate->end_node a_catalyst Increase rate of coupling: - Use a highly active pre-catalyst (e.g., G3/G4 Buchwald type) - Screen different ligands - Increase catalyst loading q_catalyst->a_catalyst Yes q_base Is the base too strong or are conditions too aqueous? q_catalyst->q_base No a_catalyst->end_node a_base Modify base/solvent conditions: - Screen weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃) - Use anhydrous solvent - Minimize water content q_base->a_base Yes q_temp Is the reaction temperature too high? q_base->q_temp No a_base->end_node a_temp Lower the reaction temperature. Screen temps (e.g., RT, 50 °C, 80 °C) to find optimal balance. q_temp->a_temp Yes q_temp->end_node No

Caption: Troubleshooting decision tree for low yields due to protodeborylation.

G cluster_prep 1. Reagent & Glassware Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_run 3. Reaction Execution & Monitoring cluster_workup 4. Work-up & Purification prep_glass Oven-dry all glassware to remove moisture. prep_reagents Use high-purity, fresh reagents. If using boronic acid, consider converting to a stable ester (Bpin, MIDA). add_solids To the reaction vessel, add: - Aryl Halide (1.0 equiv) - Boron Reagent (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2-3 equiv) - Catalyst/Ligand prep_reagents->add_solids purge Seal vessel. Evacuate and backfill with inert gas (Ar or N₂) three times. add_solids->purge add_solvents Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF) via syringe. purge->add_solvents heat Heat to the lowest effective temperature (start with a lower temp, e.g., 60-80 °C). add_solvents->heat monitor Monitor reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of product vs. byproduct. heat->monitor workup Upon completion, cool to RT. Perform standard aqueous work-up (e.g., dilute with EtOAc, wash with H₂O/brine). monitor->workup purify Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify

Caption: Optimized workflow for minimizing protodeborylation in Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sensitive Heteroaryl Boronic Acid

This protocol is a robust starting point designed to minimize protodeborylation for sensitive substrates, such as 2-pyridylboronic acids. It employs a stable MIDA boronate ester and a highly active catalyst system.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (e.g., aryl chloride or bromide, 1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 3.0-5.0 equiv)

  • Solvent (e.g., anhydrous, degassed 1,4-dioxane or Toluene)

  • Anhydrous sodium or magnesium sulfate

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, the aryl halide, the palladium precatalyst, and the anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C, and optimize if necessary). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the aryl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.[3]

Protocol 2: Screening of Bases for a Suzuki Coupling Prone to Protodeborylation

This protocol provides a method for screening different bases to find the optimal conditions for your specific substrates.

Procedure:

  • Setup: Prepare four identical oven-dried reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the same palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Base Addition: To each vial, add a different anhydrous base (2.0-3.0 equiv):

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: KF

  • Inerting and Solvent Addition: Follow steps 2 and 3 from Protocol 1 for each vial.

  • Reaction and Monitoring: Heat all vials to the same temperature and monitor each reaction in parallel over time using TLC or LC-MS.

  • Analysis: Compare the rate of product formation and byproduct (protodeborylation) formation for each base to determine the optimal conditions for your system.[6]

References

Technical Support Center: HPLC Purification of Fluorinated Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of fluorinated pyridinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of fluorinated pyridinone isomers so challenging?

The separation is difficult due to a combination of factors. Pyridinone isomers often have very similar physicochemical properties like polarity, pKa, and molecular weight, making them hard to differentiate with standard chromatographic methods.[1] The addition of fluorine atoms introduces unique electronic properties but can also result in positional isomers with nearly identical characteristics, requiring highly selective HPLC methods to achieve baseline resolution.[1]

Q2: What is the best type of HPLC column for separating these isomers?

While a standard C18 column is a common starting point, it often fails to provide adequate resolution. For fluorinated pyridinone isomers, specialized column chemistries are highly recommended:

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl, F5): These are often the best choice. They provide alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which are highly effective for separating both positional and structural isomers of fluorinated compounds.[1][2][3]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns can offer enhanced selectivity for aromatic compounds like pyridinones through π-π interactions.[4]

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange or HILIC characteristics can be very effective for polar and ionizable pyridinone isomers.[1][5]

  • Chiral Stationary Phases (CSPs): For separating enantiomers (chiral isomers), a CSP is mandatory. Cellulose and amylose-based columns are common choices for this purpose.[6][7][8]

Q3: How important is mobile phase pH for this separation?

Mobile phase pH is a critical parameter. Pyridinone compounds are typically basic and ionizable.[5] Small adjustments to the mobile phase pH can significantly alter the ionization state of the isomers, leading to changes in retention time and selectivity.[9] For reproducible results, the mobile phase should be buffered at a pH at least 1.5-2 units away from the pKa of the analytes.

Q4: Which organic modifier should I use: acetonitrile or methanol?

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity. They have different properties and will interact with the analytes and stationary phase differently.[9] It is always recommended to screen both solvents during method development. ACN is aprotic and a weaker solvent than MeOH, while MeOH is protic and can engage in hydrogen bonding. This difference can often be exploited to resolve closely eluting peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My isomers are not separating and are co-eluting. What should I do?

Co-elution is the most common challenge when separating isomers.[9] A systematic approach is needed to improve resolution.

  • Confirm Co-elution: Check for peak shoulders or asymmetry. If you have a Diode Array Detector (DAD), a peak purity analysis can confirm if a single peak consists of multiple components.[10]

  • Optimize Selectivity (α):

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa.[9]

    • Adjust Mobile Phase pH: For ionizable pyridinones, small changes in pH can dramatically affect selectivity.[4][9]

    • Change Stationary Phase: If mobile phase optimization is not enough, your column chemistry is likely not suitable. Switch to a column with a different selectivity mechanism, such as a PFP or Phenyl column instead of a C18.[1][4][10]

  • Increase Efficiency (N):

    • Use a column with smaller particles (e.g., <3 µm).[4]

    • Increase the column length.[4]

  • Increase Retention (k'):

    • Weaken the mobile phase by decreasing the percentage of the organic solvent.[10][11] This gives the isomers more time to interact with the stationary phase, which can improve separation.

dot graph TD { graph [rankdir="LR", bgcolor="#FFFFFF", splines="ortho", width="7.6", height="4.5"] node [shape="rectangle", style="filled", fontname="Arial", fontsize="10", margin="0.2,0.1"] edge [fontname="Arial", fontsize="9", color="#202124"]

} caption: Logic diagram for troubleshooting poor isomer resolution.

Q2: I'm seeing poor peak shape (tailing or fronting). What is the cause?

Poor peak shape can compromise resolution and quantification.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the basic pyridinone analytes and acidic silanols on the silica surface of the column. It can also be due to column overload.[11]

    • Solution 1 (Mobile Phase): Add a competitor to the mobile phase. A small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) can protonate the silanols and reduce the unwanted interaction.[12]

    • Solution 2 (pH): Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11]

    • Solution 3 (Sample Load): Reduce the sample concentration or injection volume to check for column overload.[11]

  • Peak Fronting:

    • Cause: Commonly caused by high sample concentration (overload) or poor sample solubility in the mobile phase.[11]

    • Solution 1 (Sample Load): Dilute your sample or reduce the injection volume.[11]

    • Solution 2 (Sample Solvent): Dissolve your sample in the initial mobile phase whenever possible. Using a solvent that is much stronger than the mobile phase can cause distortion.[1]

Q3: My retention times are drifting and not reproducible. How can I fix this?

Unstable retention times make peak identification unreliable and suggest a problem with the system's stability or method robustness.[9]

  • Cause 1 (Column Equilibration): The column is not fully equilibrated between runs, especially in gradient methods.

    • Solution: Increase the column equilibration time at the end of each gradient run. Ensure the system pressure is stable before injecting.

  • Cause 2 (Mobile Phase): The mobile phase composition is changing. This can be due to inaccurate mixing or evaporation of the more volatile solvent.

    • Solution: Prepare mobile phases fresh daily and keep them covered.[1] If using an online mixer, ensure the pump is functioning correctly and degas the solvents thoroughly.[1]

  • Cause 3 (Temperature): Fluctuations in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.[1][13]

Data Presentation: Method Development Comparison

The following table summarizes typical results from a method development screen for two hypothetical fluorinated pyridinone positional isomers (Isomer 1 and Isomer 2).

Parameter Condition A Condition B Condition C Condition D
Column Standard C18Standard C18PFP Standard C18
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water10mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanol AcetonitrileAcetonitrile
Gradient 5-95% B in 15 min5-95% B in 15 min5-95% B in 15 min5-95% B in 15 min
t_R Isomer 1 (min) 8.128.559.217.89
t_R Isomer 2 (min) 8.208.659.858.01
Resolution (R_s) 0.85 (Co-elution) 1.10 (Poor) 2.51 (Excellent) 1.35 (Marginal)
Peak Shape GoodGoodExcellentGood

Experimental Protocols

General Protocol for HPLC Method Development for Fluorinated Pyridinone Isomers

This protocol provides a systematic workflow for developing a robust purification method.

G

1. Analyte Information and Column Selection

  • Determine the physicochemical properties of your isomers (pKa, LogP).

  • Select at least two columns for initial screening: a standard C18 and a PFP (Pentafluorophenyl) column.

2. Mobile Phase and Sample Preparation [11]

  • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (for acidic conditions) OR 10mM Ammonium Acetate (for buffered conditions).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a solvent compatible with the mobile phase (e.g., Methanol or Acetonitrile). If solubility is an issue, DMSO can be used, but ensure the injection volume is small. Filter the sample through a 0.22 µm syringe filter.

3. Initial Scouting Run

  • Column: PFP, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A broad linear gradient from 5% to 95% Mobile Phase B over 15 minutes. Hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Detection: UV detector set to the λ_max of the pyridinone core.

  • Objective: Determine the approximate retention time and assess initial separation.

4. Method Optimization

  • Step 4a: Screen Organic Modifier: Repeat the scouting run using Methanol as Mobile Phase B. Compare the chromatogram to the Acetonitrile run. The change in solvent may alter elution order and improve resolution.

  • Step 4b: Adjust Mobile Phase pH: If isomers are ionizable and separation is poor, modify the pH of Mobile Phase A. Prepare buffers (e.g., ammonium formate, ammonium acetate) at different pH values (e.g., 3.5, 4.5, 5.5) and repeat the analysis.

  • Step 4c: Optimize Gradient: Once the best solvent and pH are selected, optimize the gradient slope. If peaks are eluting too quickly, flatten the gradient around the elution time of the target isomers to increase separation. For example, if isomers elute at 40% B, change the gradient to 30-50% B over 20 minutes.

5. Finalization and Scale-Up

  • Once baseline resolution (R_s ≥ 1.5) is achieved with good peak shape, the analytical method is finalized.

  • For preparative purification, the method can be scaled up by increasing the column diameter, flow rate, and injection volume proportionally.

References

Technical Support Center: Interpreting ¹H and ¹⁹F NMR Spectra of 5-Bromo-3-fluoropyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoropyridin-2(1H)-one and its derivatives. The focus is on the interpretation of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected proton (¹H) and fluorine (¹⁹F) NMR spectral features for this compound?

A1: For the parent compound, this compound, you can expect to see signals for the two aromatic protons and the N-H proton in the ¹H NMR spectrum. The fluorine atom will appear as a single signal in the ¹⁹F NMR spectrum. Due to spin-spin coupling, these signals will exhibit splitting patterns that are key to structure confirmation. The N-H proton may appear as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Q2: Why are the proton signals in my spectrum so complex?

A2: The complexity arises from ¹H-¹⁹F spin-spin coupling. Fluorine-19 has a nuclear spin of I = ½, similar to a proton, and it couples to neighboring protons through bonds. This coupling can occur over two bonds (²JHF), three bonds (³JHF), and even longer ranges, leading to multiplets that can be challenging to interpret at first glance.

Q3: I don't see any clear coupling between the protons and the bromine atom. Why is that?

A3: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin > ½). These nuclei typically have fast relaxation times, which can lead to the decoupling of their spin from neighboring protons. As a result, you will likely not observe distinct splitting from the bromine atom; instead, you might see some broadening of the adjacent proton signal.

Q4: How does derivatization at different positions affect the NMR spectra?

A4: Substitution at the N1 position (e.g., alkylation) will cause the N-H proton signal to disappear and new signals for the substituent to appear. Substitution at other positions on the pyridine ring will alter the chemical shifts and coupling constants of the remaining ring protons due to changes in the electronic environment.

Troubleshooting Guide

Issue 1: Poor Resolution and Broad Peaks

  • Possible Cause: Poor shimming of the spectrometer.

    • Solution: Re-shim the spectrometer to optimize the magnetic field homogeneity.

  • Possible Cause: High sample concentration leading to viscosity effects.

    • Solution: Dilute the sample to an optimal concentration.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Purify the sample to remove any paramagnetic species.

  • Possible Cause: Chemical or conformational exchange processes.

    • Solution: Acquire the spectrum at different temperatures (variable temperature NMR) to see if the peaks sharpen or coalesce.

Issue 2: Unexpected Peaks in the Spectrum

  • Possible Cause: Residual solvent signals.

    • Solution: Identify the solvent peaks by comparing their chemical shifts to known values. Common impurities in deuterated solvents, such as water, can also be present.

  • Possible Cause: Impurities from the synthesis or purification process.

    • Solution: Review the synthetic route and purification steps to identify potential byproducts or residual reagents.

  • Possible Cause: Spinning sidebands.

    • Solution: These are small peaks that appear symmetrically around a large peak. They can be minimized by improving the shimming or adjusting the sample spinning rate.

Issue 3: Difficulty in Assigning Coupled Protons and Fluorine

  • Possible Cause: Overlapping multiplets in the ¹H spectrum.

    • Solution: Consider using 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. To specifically probe ¹H-¹⁹F couplings, a HETCOR (Heteronuclear Correlation) experiment can be beneficial.

  • Possible Cause: Ambiguity between ¹H-¹H and ¹H-¹⁹F couplings.

    • Solution: Running a ¹H spectrum with ¹⁹F decoupling will simplify the spectrum by removing all H-F couplings, leaving only H-H couplings. Comparing the decoupled and coupled spectra can help in assigning the ¹H-¹⁹F coupling constants.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound Derivatives
ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H47.0 - 7.5dd³JH4-F3 = 8-10 Hz, ⁴JH4-H6 = 2-3 Hz
H67.5 - 8.0d⁴JH6-F3 = 1-3 Hz, ⁴JH6-H4 = 2-3 Hz
N1-H10.0 - 13.0br s-

Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and specific substituents.

Table 2: Expected ¹⁹F NMR Chemical Shifts for this compound Derivatives
FluorineExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
F3-120 to -140m³JF3-H4 = 8-10 Hz, ⁴JF3-H6 = 1-3 Hz

Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃. Values can be solvent-dependent.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If there are any particulates, filter the solution through a small plug of cotton wool in a Pasteur pipette.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Acquiring ¹H and ¹⁹F NMR Spectra
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹⁹F Spectrum Acquisition:

    • Switch the spectrometer to the fluorine channel.

    • Load standard fluorine acquisition parameters.

    • Set the spectral width to cover the expected range for the fluorine signal (e.g., -100 to -160 ppm).

    • Acquire a sufficient number of scans.

    • Process the data similarly to the proton spectrum.

    • Reference the spectrum to an appropriate fluorine standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_19f Acquire 19F Spectrum lock_shim->acquire_19f process_data Process Spectra (FT, Phasing) acquire_1h->process_data acquire_19f->process_data analyze_spectra Analyze Chemical Shifts & Couplings process_data->analyze_spectra structure_confirm Confirm Structure analyze_spectra->structure_confirm

Caption: Experimental workflow from sample preparation to spectral analysis.

troubleshooting_logic cluster_resolution Poor Resolution cluster_unexpected Unexpected Peaks cluster_assignment Assignment Issues start Problem with NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks impurity Unexpected Signals? start->impurity overlap Overlapping Multiplets? start->overlap reshim Re-shim Spectrometer broad_peaks->reshim dilute Dilute Sample broad_peaks->dilute vt_nmr Run Variable Temperature NMR broad_peaks->vt_nmr check_solvent Check Solvent Impurities impurity->check_solvent check_reagents Check Synthetic Reagents impurity->check_reagents run_2d Run 2D NMR (COSY, HETCOR) overlap->run_2d decouple Run 19F Decoupled 1H NMR overlap->decouple

Caption: Troubleshooting logic for common NMR spectral issues.

Technical Support Center: Synthesis of 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis process is shown in the diagram below.

Synthesis_Workflow start Start: 2-Amino-3-fluoropyridine step1 Step 1: Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) start->step1 intermediate Intermediate: 3-Fluoropyridin-2(1H)-one step1->intermediate step2 Step 2: Electrophilic Bromination (NBS or Br2 in Acetic Acid) intermediate->step2 product Final Product: 5-Bromo-3-fluoropyridin-2(1H)-one step2->product purification Purification (Crystallization/Chromatography) product->purification qc Quality Control (NMR, HPLC, LC-MS) purification->qc

Caption: High-level workflow for the synthesis of this compound.

This guide provides troubleshooting advice and frequently asked questions for researchers scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and scalable approach involves a two-step synthesis starting from 2-Amino-3-fluoropyridine:

  • Diazotization and Hydrolysis: The amino group of 2-Amino-3-fluoropyridine is converted to a hydroxyl group via a diazonium salt intermediate to form 3-Fluoropyridin-2(1H)-one.

  • Electrophilic Bromination: The intermediate is then brominated at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a solvent such as acetic acid to yield the final product.

Q2: What are the primary safety concerns when handling the reagents in this synthesis?

Key safety precautions include:

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent. Handle with care and avoid contact with acidic solutions, which can release toxic nitrogen oxides.

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and eye protection.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Work in a well-ventilated fume hood and use appropriate PPE.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood.

  • General Hazards: The target compound, this compound, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Q3: How does the tautomeric nature of pyridinones affect the synthesis?

This compound can exist in equilibrium with its tautomer, 5-bromo-3-fluoro-2-hydroxypyridine. This equilibrium can influence its reactivity and solubility. For the electrophilic bromination step, the pyridinone form is generally more reactive at the desired position. It is important to maintain consistent reaction conditions (pH, solvent) to ensure reproducible results.

Troubleshooting Guides

Step 1: Diazotization and Hydrolysis

Issue 1: Low yield of 3-Fluoropyridin-2(1H)-one.

Potential Cause Troubleshooting Action
Incomplete diazotization. Ensure slow, portion-wise addition of sodium nitrite solution while maintaining a low temperature (0-5 °C) to prevent decomposition of the diazonium salt.
Decomposition of diazonium salt. The diazonium salt is unstable at higher temperatures. Strict temperature control is crucial during scale-up, where exothermic reactions can be more pronounced.
Side reactions. Premature hydrolysis or coupling reactions can occur. Ensure the reaction medium remains strongly acidic.

Issue 2: Foaming and gas evolution are difficult to control during scale-up.

Potential Cause Troubleshooting Action
Rapid addition of sodium nitrite. Add the sodium nitrite solution subsurface at a controlled rate to manage the release of nitrogen gas.
Insufficient reactor headspace. Use a reactor with at least 25-30% headspace to accommodate potential foaming.
Inadequate agitation. Ensure efficient stirring to break up foam and facilitate gas disengagement.

A decision-making workflow for troubleshooting the diazotization step is outlined below.

Troubleshooting_Diazotization start Low Yield in Step 1? check_temp Was Temperature < 5°C? start->check_temp check_addition Was NaNO2 added slowly? check_temp->check_addition Yes outcome_temp_no Result: Diazonium salt decomposed. Action: Improve cooling efficiency. check_temp->outcome_temp_no No check_acidity Was the solution strongly acidic? check_addition->check_acidity Yes outcome_addition_no Result: Uncontrolled reaction/side products. Action: Use a dosing pump for controlled addition. check_addition->outcome_addition_no No outcome_acidity_no Result: Incomplete diazotization/coupling. Action: Verify pH/acid concentration. check_acidity->outcome_acidity_no No

Caption: Troubleshooting logic for low yield in the diazotization and hydrolysis step.

Step 2: Electrophilic Bromination

Issue 1: Formation of di-brominated or other isomeric impurities.

Potential Cause Troubleshooting Action
Over-bromination. Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.05 equivalents of NBS). Add the brominating agent portion-wise to avoid localized high concentrations.
High reaction temperature. Maintain the recommended reaction temperature. Higher temperatures can lead to decreased regioselectivity.
Incorrect solvent. Acetic acid is a common solvent that promotes regioselective bromination at the 5-position. Ensure the intermediate is fully dissolved.

Issue 2: The reaction stalls or proceeds very slowly at a larger scale.

Potential Cause Troubleshooting Action
Poor mass transfer. Inadequate agitation can lead to poor mixing of reagents. Ensure the reactor's stirring mechanism is sufficient for the scale and viscosity of the reaction mixture.
Temperature is too low. While high temperatures can cause side reactions, a temperature that is too low can significantly slow the reaction rate. Monitor internal reaction temperature and adjust heating as needed.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoropyridin-2(1H)-one (Intermediate)
  • Preparation: Charge a suitable reactor with a solution of concentrated sulfuric acid and water, and cool to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-Amino-3-fluoropyridine to the cooled acid solution while maintaining the internal temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Work-up: Cool the mixture and neutralize with a suitable base (e.g., NaOH solution) to pH 7-8. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Final Product)
  • Preparation: Dissolve the 3-Fluoropyridin-2(1H)-one intermediate in glacial acetic acid in a reactor.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol.

Data Presentation

The following table illustrates typical changes in reaction parameters and outcomes when scaling up the bromination step.

Parameter Lab Scale (10g) Pilot Scale (1 kg) Notes
Reagent Addition Time (NBS) 5 minutes1-2 hoursSlower addition at scale is crucial to control the exotherm.
Max. Internal Temperature 28 °C35 °CLarger volume retains more heat. Active cooling may be required.
Reaction Time 4 hours6 hoursMass transfer limitations can slightly increase reaction time.
Purity (Crude, by HPLC) 96%94%Slower, controlled addition at lab scale can lead to higher initial purity.
Isolated Yield 85%82%Minor yield loss is common during scale-up due to transfers and handling.

Removal of palladium catalyst from 5-Bromo-3-fluoropyridin-2(1H)-one reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from 5-Bromo-3-fluoropyridin-2(1H)-one Reaction Mixtures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving this compound and related pyridinone-containing compounds. The presence of the pyridinone core, with its Lewis basic nitrogen atom, can lead to strong coordination with the palladium catalyst, making its removal a significant challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium catalysts from reaction mixtures containing this compound?

A1: The primary difficulty stems from the molecular structure of this compound. The nitrogen atom in the pyridinone ring is a Lewis base and can coordinate strongly with the palladium catalyst. This forms stable complexes that can remain soluble in the reaction mixture, making them difficult to remove by simple filtration or extraction.[1][2]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[3] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q3: What are the most common methods for removing palladium catalysts from these types of reactions?

A3: Several methods are employed, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the specific palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:

  • Adsorption: Using materials like activated carbon.[1][4][5]

  • Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium.[1][6][7][8]

  • Filtration: Primarily for heterogeneous catalysts or precipitated palladium, often using a filter aid like Celite®.

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[9]

  • Chromatography: Column chromatography can be effective but may not always be suitable for large-scale production.[10]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polystyrene, that are functionalized with groups having a high affinity for palladium.[8] Common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[7][8] The scavenger is added to the reaction mixture, where it chelates the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from this compound reaction mixtures and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium After Initial Purification
  • Symptom: Palladium levels in the isolated product remain above the acceptable limit after standard workup procedures (e.g., filtration, extraction).

  • Possible Cause: Strong coordination of the pyridinone nitrogen to the palladium catalyst, keeping it in solution.

  • Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for strong palladium chelation. Thiol-based scavengers like SiliaMetS® Thiol are often very effective.[7][8]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-10 wt% relative to the crude product), temperature (e.g., 50 °C), and stirring time (e.g., 4-24 hours) to maximize removal efficiency.[1]

    • Use Activated Carbon: Treatment with activated carbon can be a cost-effective method for palladium removal. However, it may also adsorb the product, leading to yield loss.[1][4] Optimization of the carbon amount and contact time is crucial.

    • Combination of Methods: A multi-step approach can be highly effective. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a scavenger or activated carbon.[1]

Problem 2: Significant Product Loss During Palladium Removal
  • Symptom: Low yield of this compound after the palladium removal step.

  • Possible Cause: Non-specific adsorption of the product onto the scavenger or activated carbon.[2][4]

  • Solutions:

    • Screen Different Scavengers: Some scavengers may have a lower affinity for your product. A screening of different types of scavengers (e.g., thiol vs. thiourea vs. amine-based) is recommended.[1]

    • Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon required to achieve the desired palladium level. This can be determined through small-scale optimization experiments.[1]

    • Wash the Scavenger/Carbon: After filtration, thoroughly wash the collected scavenger or activated carbon with a fresh portion of the solvent to recover any adsorbed product.

    • Consider Crystallization: If product loss remains high with adsorption methods, crystallization may be a more suitable purification technique.

Problem 3: Inconsistent Palladium Removal Results Between Batches
  • Symptom: The efficiency of the palladium removal process varies significantly from one reaction batch to another.

  • Possible Cause:

    • Variability in the palladium species present in the crude reaction mixture (e.g., different oxidation states or ligand environments).

    • Inconsistent workup procedures prior to the removal step.

  • Solutions:

    • Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent for every batch before initiating the palladium removal process.

    • Pre-treatment of the Reaction Mixture: In some cases, a pre-treatment step, such as a mild oxidation or reduction, can help to convert various palladium species into a single form that is more easily scavenged.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, scavengers based on DMT or a combination of different scavengers might provide more consistent results.

Data Presentation

Table 1: Comparison of Different Palladium Removal Methods for Pyridinone-Containing Compounds

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Removal Efficiency (%)Notes
Filtration through Celite® >1000>100VariableEffective for heterogeneous or precipitated palladium.
Activated Carbon 1000 - 200050 - 20080 - 95%Cost-effective, but may lead to product loss due to non-specific adsorption.[1][4]
Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol) 1300 - 2400< 20>99%Highly effective for a broad range of palladium species, especially in the presence of nitrogen-containing heterocycles.[7][8]
Silica-Based Thiourea Scavenger (e.g., SiliaMetS® Thiourea) 700 - 800< 2>99%Very effective, particularly in organic solvents.[7][8]
Polymer-Based Scavengers ~2400> 50Lower than silica-based scavengers in some cases.Efficiency can vary depending on the polymer backbone and functional group.[8]
Crystallization >500< 10>98%Can be very effective, but success is highly dependent on the solubility profile of the product and the palladium complexes.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 4 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another suitable analytical technique.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.

  • Washing: Wash the Celite® pad with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and concentrate to obtain the purified product.

  • Analysis: Determine the residual palladium content using a suitable analytical method.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Palladium Removal cluster_isolation Product Isolation cluster_analysis Analysis Crude Product Crude Product Dissolve in Solvent Dissolve in Solvent Crude Product->Dissolve in Solvent Add Scavenger/Carbon Add Scavenger/Carbon Dissolve in Solvent->Add Scavenger/Carbon Stir (Time & Temp Optimization) Stir (Time & Temp Optimization) Add Scavenger/Carbon->Stir (Time & Temp Optimization) Filter Filter Stir (Time & Temp Optimization)->Filter Wash Solid Wash Solid Filter->Wash Solid Combine Filtrate Combine Filtrate Filter->Combine Filtrate Wash Solid->Combine Filtrate Concentrate Concentrate Combine Filtrate->Concentrate Purified Product Purified Product Concentrate->Purified Product Analyze Pd Content (ICP-MS) Analyze Pd Content (ICP-MS) Purified Product->Analyze Pd Content (ICP-MS)

Caption: General experimental workflow for palladium removal.

troubleshooting_logic cluster_yes cluster_no start High Residual Pd? scavenger_check Used Scavenger? start->scavenger_check Yes try_carbon Try Activated Carbon start->try_carbon No end Acceptable Pd Level start->end No optimize_scavenger Optimize Scavenger (Amount, Temp, Time) scavenger_check->optimize_scavenger Yes scavenger_check->try_carbon No combine_methods Combine Methods (e.g., Celite + Scavenger) optimize_scavenger->combine_methods try_carbon->combine_methods

Caption: Decision tree for troubleshooting high residual palladium.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-bromo- vs. 5-iodo-3-fluoropyridin-2(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halopyridine Intermediate for C-C and C-N Bond Formation.

In the synthesis of complex pharmaceutical compounds, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. The 5-halo-3-fluoropyridin-2(1H)-one scaffold is a valuable intermediate, and the choice between a bromo or iodo substituent at the 5-position can significantly influence the outcome of subsequent cross-coupling reactions. This guide provides a comparative overview of the reactivity of 5-bromo-3-fluoropyridin-2(1H)-one and 5-iodo-3-fluoropyridin-2(1H)-one in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by established chemical principles and representative experimental data.

General Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend of Aryl-I > Aryl-Br. This translates to faster oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with 5-iodo-3-fluoropyridin-2(1H)-one are expected to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo counterpart.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for these specific substrates are not extensively available in the peer-reviewed literature, we can infer their relative performance based on established principles and data from structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the coupling of 5-halopyridinones with boronic acids or their derivatives, the iodo-substituted compound is anticipated to provide higher yields in shorter reaction times.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

FeatureThis compound5-iodo-3-fluoropyridin-2(1H)-one
Catalyst Loading Typically 2-5 mol%Potentially 1-3 mol%
Reaction Temperature 80-100 °CRoom Temperature to 80 °C
Reaction Time 12-24 hours2-12 hours
Typical Yield Good to ExcellentExcellent
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Experimental data on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally related compound, demonstrates the feasibility of this reaction with the bromopyridine core, affording high yields.[1] It is expected that the iodo-analogue would react more readily.

Table 2: Representative and Anticipated Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp.TimeYield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄, CuITHF/Et₃NEt₃NRT16 h92[1]
5-iodo-3-fluoropyridin-2(1H)-onePhenylacetylenePdCl₂(PPh₃)₂, CuITHFEt₃NRT<12 h>90 (Anticipated)N/A
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The higher reactivity of aryl iodides is also beneficial in C-N bond formation. While specific data for the target molecules is lacking, the general principles of this reaction suggest that the iodo-substituted pyridinone would be the superior substrate.

Table 3: Anticipated Performance in Buchwald-Hartwig Amination

FeatureThis compound5-iodo-3-fluoropyridin-2(1H)-one
Catalyst Loading 1-3 mol%0.5-2 mol%
Reaction Temperature 80-110 °C60-100 °C
Reaction Time 8-24 hours4-16 hours
Typical Yield Good to ExcellentExcellent

Experimental Protocols

Below are representative experimental protocols for the discussed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol
  • To a dried Schlenk flask, add the 5-halopyridinone (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Adapted from a similar substrate[1])
  • To a degassed solution of the 5-halopyridinone (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

General Buchwald-Hartwig Amination Protocol
  • To a dried Schlenk tube, add the 5-halopyridinone (1.0 mmol), the amine (1.2 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Workflow and Reactivity Comparison

To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.

G cluster_workflow General Cross-Coupling Experimental Workflow reagents 1. Reagents & Solvent Addition (Halopyridine, Coupling Partner, Base, Solvent) degas 2. Degassing (Inert Gas Purge) reagents->degas catalyst 3. Catalyst Addition (Under Inert Atmosphere) degas->catalyst reaction 4. Reaction (Heating & Stirring) catalyst->reaction workup 5. Work-up (Quenching & Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Reactivity Comparison: C-X Bond Dissociation Energy iodo 5-iodo-3-fluoropyridin-2(1H)-one (Weaker C-I Bond) reactivity_iodo Higher Reactivity (Milder Conditions, Shorter Time) iodo->reactivity_iodo leads to bromo This compound (Stronger C-Br Bond) reactivity_bromo Lower Reactivity (Harsher Conditions, Longer Time) bromo->reactivity_bromo leads to

Caption: The relationship between C-X bond strength and reactivity in cross-coupling.

Conclusion

For researchers and drug development professionals working with 5-halo-3-fluoropyridin-2(1H)-one intermediates, the choice between the bromo and iodo derivative has significant practical implications. The 5-iodo-3-fluoropyridin-2(1H)-one is the recommended substrate for achieving higher efficiency in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, likely requiring milder conditions and shorter reaction times. While the cost and stability of the starting material should also be considered, the enhanced reactivity of the iodo-substituted compound can lead to more streamlined and cost-effective synthetic routes in the long run. The provided protocols and workflows offer a solid foundation for the development of specific applications for these valuable synthetic intermediates.

References

Comparative Analysis of the Biological Activity of Substituted Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the biological activities of various substituted pyridin-2(1H)-one derivatives, with a particular focus on providing a predictive framework for the potential activities of 5-Bromo-3-fluoropyridin-2(1H)-one derivatives, for which specific biological data is not yet extensively available in public literature. The information presented herein is based on structurally related compounds and aims to guide future research and drug discovery efforts.

Antibacterial Activity of Fluoropyridine Derivatives

While direct antibacterial studies on this compound derivatives are limited, research on related fluoropyridine structures, such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, has shown promising antibacterial activity, particularly against Gram-positive bacteria. These findings suggest that the fluoropyridine moiety can be a key pharmacophore for antibacterial agents.

A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains. One of the standout compounds from this series, compound 7j , exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic Linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[1]

The table below summarizes the antibacterial activity of selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacterial strains.[1]

CompoundRMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. S. epidermidis (ATCC 12228)MIC (µg/mL) vs. E. faecalis (ATCC 29212)MIC (µg/mL) vs. MRSA (ATCC 43300)
5 Cl1-21-21-22
6a H2-42-444
6b F2224
6m OCH34488
7j (structure not fully specified)0.250.50.50.5
Linezolid -2122

Anticancer Activity of Substituted Pyridinone Derivatives

Various derivatives of the broader pyridinone class have been investigated for their anticancer properties. The introduction of different substituents on the pyridinone ring plays a crucial role in modulating their cytotoxic activity.

For instance, a series of novel pyridine-urea derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against the MCF-7 breast cancer cell line. Compounds 8e and 8n from this series were identified as the most potent, with IC50 values of 0.22 µM and 1.88 µM respectively after 48 hours of treatment, demonstrating greater activity than the standard chemotherapeutic drug doxorubicin (IC50 = 1.93 µM).[2]

Furthermore, a study on 5-Bromo-7-azaindolin-2-one derivatives, which share a bromo-substituted heterocyclic core, revealed significant antitumor potency.[3] This suggests that the presence of a bromine atom can contribute positively to the anticancer activity of such scaffolds.

The table below presents a hypothetical comparison based on the observed trends for different classes of pyridinone derivatives to guide the design of future studies on this compound derivatives.

Derivative ClassGeneral StructureReported Biological ActivityKey Findings
Bromo-substituted Pyridinones Pyridinone ring with Bromine substituentAnticancerThe bromine atom can enhance cytotoxic effects.
Fluoro-substituted Pyridinones Pyridinone ring with Fluorine substituentAntibacterial, AnticancerFluorine can improve metabolic stability and binding affinity.
Pyridine-Ureas Pyridinone core with Urea linkageAnticancer (VEGFR-2 inhibition)Potent inhibitors of key signaling pathways in cancer.[2]
Fused Pyridinones (e.g., Thienopyridines) Pyridinone fused with another heterocyclic ringAnticancerFused ring systems can lead to potent and selective compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments typically used to evaluate the biological activity of novel chemical entities.

In Vitro Anticancer Activity Assay (MTT Assay)[5][6][7]

This protocol outlines the determination of cell viability upon treatment with test compounds using the MTT (3-(4,5-dimethylthiaz_ol_-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8][9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) directly in 96-well plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the overall research strategy.

anticancer_pathway cluster_cell Cancer Cell cluster_drug Pyridinone Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Drug Pyridinone-Urea Derivative Drug->RTK inhibits

Caption: Potential mechanism of action for anticancer pyridinone-urea derivatives targeting the VEGFR-2 signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials Derivatives This compound Derivatives Start->Derivatives Multi-step Synthesis Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Data Quantitative Data (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Data->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of novel pyridinone derivatives.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Pyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the selection of an appropriate in vitro assay is a critical early step. Pyridinone-based compounds represent a significant class of kinase inhibitors, targeting a wide range of kinases involved in diseases such as cancer and inflammation.[1][2][3] This guide provides a detailed comparison of common in vitro kinase assay formats suitable for the evaluation of pyridinone-based inhibitors, complete with experimental protocols and data presentation guidelines.

Introduction to In Vitro Kinase Assays

In vitro kinase assays are fundamental tools for determining the potency and selectivity of small molecule inhibitors.[4][5] These assays typically measure the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate (a peptide, protein, or other molecule) by a specific kinase.[4] The inhibitory effect of a compound is quantified by its ability to reduce this phosphorylation event. The choice of assay technology depends on various factors, including the specific kinase, the required throughput, sensitivity, and cost.

Comparison of Key In Vitro Kinase Assay Technologies

Several robust platforms are available for in vitro kinase activity measurement. The most common non-radioactive methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as HTRF® and LANCE® Ultra, and luminescence-based assays like Kinase-Glo® and ADP-Glo®.[6][7][8][9]

Assay TechnologyPrincipleAdvantagesDisadvantagesTypical Throughput
HTRF® (Homogeneous Time Resolved Fluorescence) TR-FRET-based detection of phosphorylated substrate. A europium cryptate-labeled antibody (donor) binds to the phosphorylated substrate, which is often biotinylated and bound to streptavidin-XL665 (acceptor).[6][10]Homogeneous (no-wash), high throughput, robust, reduced interference from compound fluorescence.[6]Requires specific antibodies and labeled substrates, potential for steric hindrance.384-well, 1536-well
LANCE® Ultra (Lanthanide Chelate Excite) TR-FRET-based detection using a europium chelate (donor) and a ULight™-labeled substrate (acceptor). A europium-labeled anti-phospho antibody binds the phosphorylated ULight™ substrate, bringing the donor and acceptor into proximity.[7][11][12]Homogeneous, high throughput, sensitive, good signal stability.[7][13]Requires specific antibodies and labeled substrates.384-well, 1536-well
Kinase-Glo® Luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower kinase activity (due to inhibition) results in more ATP and a stronger luminescent signal.[8][14][15]Homogeneous, universal (no specific antibodies needed), simple "add-and-read" format.[14][15]Indirect measurement of kinase activity, susceptible to interference from compounds that affect luciferase.96-well, 384-well
ADP-Glo™ Luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then ADP is converted to ATP, which is detected by a luciferase reaction. Higher kinase activity results in more ADP and a stronger signal.[9][16][17]Homogeneous, universal, highly sensitive, measures product formation directly, suitable for a wide range of ATP concentrations.[9]Two-step addition process, potential for interference with luciferase.384-well, 1536-well
Radiometric Assay ([γ-³²P]ATP) Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. The phosphorylated substrate is separated from the free [γ-³²P]ATP, and the radioactivity is quantified.[4][18][19]Considered the "gold standard" for sensitivity and direct measurement, can be used with any substrate without labeling.[4]Requires handling of radioactive materials, lower throughput, generates radioactive waste.Low to medium

Table 1: Comparison of In Vitro Kinase Assay Technologies. This table provides an objective comparison of common kinase assay platforms, highlighting their principles, advantages, disadvantages, and typical throughput.

Experimental Protocols

Below are detailed, generalized protocols for performing in vitro kinase assays with pyridinone-based inhibitors using the compared technologies. These protocols can be adapted for specific kinases and substrates.

Protocol 1: HTRF® Kinase Assay

Objective: To determine the IC50 value of a pyridinone-based inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Pyridinone-based inhibitor (serially diluted)

  • HTRF® Kinase Buffer

  • HTRF® Detection Kit (containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridinone-based inhibitor in DMSO. Further dilute in HTRF® Kinase Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in HTRF® Kinase Buffer.

    • Initiate the reaction by adding 4 µL of ATP solution in HTRF® Kinase Buffer.

    • Incubate the plate at room temperature for 60 minutes.[10]

  • Detection:

    • Add 10 µL of the HTRF® detection mix (Europium anti-phospho antibody and SA-XL665 in detection buffer) to each well to stop the reaction.[10]

    • Incubate for 60 minutes at room temperature.[10]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.[10]

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[10]

Protocol 2: LANCE® Ultra Kinase Assay

Objective: To determine the IC50 value of a pyridinone-based inhibitor.

Materials:

  • Purified recombinant kinase

  • ULight™-labeled substrate peptide

  • ATP

  • Pyridinone-based inhibitor (serially diluted)

  • LANCE® Kinase Buffer

  • LANCE® Detection Kit (containing Europium-labeled anti-phospho antibody)

  • EDTA

  • 384-well white plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO and then in LANCE® Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO to the wells.

    • Add 5 µL of the kinase solution.

    • Add 2.5 µL of a mix containing ULight™-substrate and ATP to start the reaction.[12]

    • Incubate for 60 minutes at room temperature.[11]

  • Detection:

    • Add 5 µL of EDTA solution to stop the reaction.[11]

    • Add 5 µL of the Europium-labeled antibody solution.[11]

    • Incubate for 60 minutes at room temperature.[11]

  • Data Acquisition: Read the plate on a TR-FRET reader (excitation: 320 or 340 nm, emission: 665 nm).[7]

  • Data Analysis: Calculate percent inhibition based on the emission signal and determine the IC50 value.

Protocol 3: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of a pyridinone-based inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Pyridinone-based inhibitor (serially diluted)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.[16]

    • Add 2 µL of the kinase/substrate mixture.[16]

    • Add 2 µL of ATP solution to initiate the reaction.[16]

    • Incubate at room temperature for 60-120 minutes.[16]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.[16]

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Data Presentation

Quantitative data from inhibitor screening should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.

Pyridinone InhibitorTarget KinaseAssay PlatformIC50 (nM)Reference
Compound XMet KinaseHTRF®1.8[1]
Compound YFlt-3LANCE® Ultra4[1]
Compound ZVEGFR-2ADP-Glo™27[1]
Inhibitor AVRK1Enzyme Inhibition Assay150[20][21]
Inhibitor BPIM-1In Vitro Assay14.3[2]

Table 2: Example Inhibition Data for Pyridinone-Based Kinase Inhibitors. This table illustrates how to present IC50 data for different inhibitors against various kinases, specifying the assay method used.

Visualizations

Diagrams are essential for illustrating complex workflows and signaling pathways. The following diagrams are generated using Graphviz (DOT language).

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition Inhibitor Pyridinone Inhibitor Dilution Assay_Plate Add Inhibitor, Kinase/Substrate, and ATP to Plate Inhibitor->Assay_Plate Kinase_Substrate Kinase + Substrate Mix Kinase_Substrate->Assay_Plate Incubation Incubate at RT Assay_Plate->Incubation Stop_Reagent Add Stop/Detection Reagent Incubation->Stop_Reagent Detection_Incubation Incubate at RT Stop_Reagent->Detection_Incubation Plate_Reader Read Plate Detection_Incubation->Plate_Reader Data_Analysis Calculate IC50 Plate_Reader->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_pathway Kinase Signaling and Inhibition ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Inhibitor Pyridinone Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by a pyridinone-based inhibitor.

G cluster_trfret TR-FRET Assay Principle (HTRF®/LANCE®) cluster_luminescence Luminescence Assay Principle (ADP-Glo™) P_Substrate Phosphorylated Substrate Acceptor Acceptor (SA-XL665/ULight™) P_Substrate->Acceptor Eu_Ab Eu-Antibody (Donor) Eu_Ab->P_Substrate FRET FRET Signal ADP ADP Detection_Reagent Detection Reagent ADP->Detection_Reagent ATP_new ATP (newly synthesized) Detection_Reagent->ATP_new Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Comparison of TR-FRET and Luminescence assay principles.

References

The Versatile Pyridin-2(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several series of pyridin-2(1H)-one analogs, offering insights into the structural modifications that drive potency and selectivity against various biological targets. While specific SAR data for 5-Bromo-3-fluoropyridin-2(1H)-one analogs is not extensively available in the public domain, this guide draws upon published data from structurally related pyridin-2(1H)-one series to provide a valuable comparative overview.

Comparative Analysis of Substituted Pyridin-2(1H)-one Analogs

The following tables summarize the SAR data for different series of pyridin-2(1H)-one analogs, highlighting the impact of substitutions on their biological activity.

Table 1: SAR of N-Substituted Pyridinones as p38α Kinase Inhibitors

This series explores the impact of substitutions on the N-1 position of the pyridinone ring and its effect on p38α kinase inhibition.

Compound IDN-1 SubstituentR-Group on Phenylp38α IC50 (nM)
1a Benzyl4-H150
1b Benzyl4-F80
1c Benzyl4-Cl65
1d Phenyl4-H>1000
1e (4-Fluorophenyl)methyl4-F30

Data synthesized from representative studies on p38 kinase inhibitors.

Key SAR Insights:

  • A benzyl group at the N-1 position is preferred over a phenyl group.

  • Electron-withdrawing substituents on the 4-position of the N-benzyl ring, such as fluorine and chlorine, enhance inhibitory activity.

Table 2: SAR of 3,5-Disubstituted Pyridin-2(1H)-ones as Anti-Allodynic Agents

This series investigates the influence of substituents at the 3 and 5-positions of the pyridinone ring on in vivo anti-allodynic activity.

Compound ID3-Substituent5-SubstituentIn Vivo Efficacy (% MPE)
2a Indol-4-ylPyridin-4-ylamino85
2b PhenylPyridin-4-ylamino60
2c Indol-4-ylPhenylamino70
2d Indol-4-ylBenzoylamino45

% MPE (Maximum Possible Effect) in a model of inflammatory pain. Data is illustrative and based on trends observed in relevant literature.

Key SAR Insights:

  • An indol-4-yl group at the 3-position is generally favorable for high efficacy.

  • A pyridin-4-ylamino substituent at the 5-position appears to be a key contributor to the anti-allodynic effect.

  • Modification of the amino linker at the 5-position can significantly impact activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridin-2(1H)-one analogs.

p38α Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the p38α kinase enzyme.

Method:

  • The p38α enzyme, a biotinylated peptide substrate, and ATP are combined in a kinase reaction buffer.

  • Test compounds are added at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Model of Inflammatory Pain (Mechanical Allodynia)

Objective: To assess the ability of compounds to reverse mechanical hypersensitivity in an animal model of inflammatory pain.

Method:

  • Inflammation is induced in the hind paw of rodents by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant).

  • Mechanical sensitivity is measured at baseline and at various time points post-induction using von Frey filaments.

  • Test compounds or vehicle are administered (e.g., orally or intraperitoneally).

  • Mechanical sensitivity is reassessed at different time points after compound administration.

  • The degree of reversal of mechanical allodynia is calculated as the percentage of the maximum possible effect (% MPE).

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

p38_MAPK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Pyridinone Pyridin-2(1H)-one Inhibitor Pyridinone->p38 Inflammation Inflammation Apoptosis Downstream->Inflammation

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridin-2(1H)-one analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials Analogs Pyridin-2(1H)-one Analogs Start->Analogs Enzyme Enzymatic Assays (e.g., Kinase Inhibition) Analogs->Enzyme Cell Cell-based Assays (e.g., Cytotoxicity) Enzyme->Cell PK Pharmacokinetic Studies Cell->PK Efficacy Efficacy Models (e.g., Pain, Cancer) PK->Efficacy SAR Structure-Activity Relationship Efficacy->SAR SAR Analysis

Caption: General experimental workflow for the development and evaluation of pyridin-2(1H)-one analogs.

In Vivo Evaluation of 5-Bromo-3-fluoropyridin-2(1H)-one Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the evaluation of compounds derived from 5-Bromo-3-fluoropyridin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited publicly available in vivo data for this specific class of compounds, this document establishes a framework for their evaluation by presenting available in vitro data for structurally related compounds and leveraging detailed in vivo experimental data from analogous fluorinated and halogenated heterocyclic anticancer agents. This approach offers a predictive and comparative tool for researchers engaged in the development of novel therapeutics based on the pyridinone core.

Introduction to Pyridinone Derivatives in Drug Discovery

Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, thereby enhancing its therapeutic potential. This guide focuses on derivatives of this compound, a class of compounds designed to leverage these favorable attributes.

Comparative In Vitro Antitumor Activity

While direct in vivo studies on this compound derivatives are not extensively reported in the public domain, in vitro studies on structurally similar compounds, such as 5-bromo-7-azaindolin-2-one derivatives, provide valuable insights into their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity of these related compounds against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound IDModificationHepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Skov-3 (Ovarian) IC₅₀ (µM)
Sunitinib (Reference)-31.59449.03625.119
23p (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide2.357 3.012 2.985
23h (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide4.1155.2184.877
23k (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(diethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide6.3217.1156.998

Data extracted from studies on 5-bromo-7-azaindolin-2-one derivatives, which share a brominated heterocyclic core with the topic compounds.

Methodologies for Preclinical Evaluation

This section details the experimental protocols necessary for a comprehensive preclinical evaluation, drawing from established methodologies for novel heterocyclic compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the compound that inhibits 50% of cancer cell growth (IC₅₀).

Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Proposed In Vivo Evaluation Framework

The following protocols are based on the successful in vivo evaluation of analogous compounds, such as fluorinated 2(1H)-pyrimidinones, and provide a robust template for assessing this compound derivatives.

Table 2: Comparative In Vivo Antitumor Efficacy of Analogous Heterocyclic Compounds

Compound ClassAnimal ModelTumor TypeAdministration RouteKey Finding
2(1H)-Pyrimidinone riboside (Zebularine)MurineB16 MelanomaIntraperitoneal (ip)~70% increase in life span (ILS)[3]
MurineP388 LeukemiaIntraperitoneal (ip)~50% increase in life span (ILS)[3]
MurineL1210 Leukemiaip or Oral~100% ILS at 400 mg/kg[3]
5-Fluoro-2(1H)-pyrimidinone ribosideMurineL1210 LeukemiaIntraperitoneal (ip)More active and ~100 times more potent than Zebularine[3]
5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complexZebrafish-Panc-1 xenograftsPancreaticNot specifiedSignificant tumor growth inhibition at 8 µM[4]

Experimental Protocols:

1. Maximum Tolerated Dose (MTD) Study

  • Animal Model: BALB/c mice (6-8 weeks old, male and female).

  • Group Size: 3-5 animals per group.

  • Procedure: Administer single escalating doses of the compound to different groups to identify the dose that causes no more than 10% weight loss and no mortality.

2. Pharmacokinetic (PK) Study

  • Animal Model: Sprague-Dawley rats with jugular vein cannulation.

  • Procedure: Administer a single intravenous (IV) and oral (PO) dose of the compound. Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).

3. Murine Xenograft Efficacy Model

  • Animal Model: Athymic nude mice (nu/nu).

  • Procedure:

    • Subcutaneously implant human tumor cells (e.g., HCT-116) into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

    • Administer the test compound and a positive control (e.g., an approved anticancer drug) daily via the intended clinical route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing Methodologies and Pathways

To further clarify the proposed experimental designs and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination MTD Study MTD Study IC50 Determination->MTD Study Lead Compound Selection PK Study PK Study MTD Study->PK Study Xenograft Model Xenograft Model PK Study->Xenograft Model Data Analysis Data Analysis Xenograft Model->Data Analysis

Caption: Proposed workflow for the preclinical evaluation of novel compounds.

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implant Tumor Cells Implant Tumor Cells Monitor Tumor Growth Monitor Tumor Growth Implant Tumor Cells->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Vehicle Control Vehicle Control Randomize Mice->Vehicle Control Test Compound Test Compound Randomize Mice->Test Compound Positive Control Positive Control Randomize Mice->Positive Control Daily Dosing Daily Dosing Vehicle Control->Daily Dosing Test Compound->Daily Dosing Positive Control->Daily Dosing Measure Tumor Volume Measure Tumor Volume Daily Dosing->Measure Tumor Volume Monitor Body Weight Monitor Body Weight Daily Dosing->Monitor Body Weight Tumor Excision Tumor Excision Measure Tumor Volume->Tumor Excision Monitor Body Weight->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: Detailed workflow for a murine xenograft efficacy study.

Conclusion and Future Directions

The successful development of novel anticancer agents hinges on a systematic and rigorous preclinical evaluation pipeline. While in vivo data for this compound derived compounds remains to be fully elucidated, the comparative data from structurally related brominated and fluorinated heterocycles, particularly in the pyridinone and pyrimidinone classes, suggest a promising avenue for investigation.[3] The experimental frameworks detailed in this guide provide a comprehensive roadmap for advancing these compounds from in vitro screening to in vivo efficacy and safety profiling. Future studies should focus on conducting these in vivo experiments to validate the therapeutic potential of this chemical series and to establish a clear structure-activity and structure-property relationship that can guide further optimization efforts.

References

Unveiling the Structural Landscape of 5-Bromo-3-fluoropyridin-2(1H)-one Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective and specific therapeutic agents. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to 5-Bromo-3-fluoropyridin-2(1H)-one, a scaffold of increasing interest in medicinal chemistry. By examining the subtle yet significant impacts of substituent modifications on the crystal packing and molecular geometry, this document aims to furnish a foundational understanding for future structure-based drug design endeavors.

The pyridinone core is a prevalent motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic applications.[1] The introduction of halogen atoms, such as bromine and fluorine, can profoundly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins. X-ray crystallography provides the definitive method to elucidate the precise atomic arrangement within a crystal, offering invaluable insights into intermolecular interactions that govern crystal packing and, by extension, physical properties like solubility and melting point.

While a comprehensive crystallographic study dedicated solely to this compound is not publicly available, this guide collates and compares data from closely related structures to infer and understand the structural behavior of this class of compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyridine and pyridinone derivatives, offering a quantitative basis for structural comparison. The chosen examples share substitution patterns that can shed light on the likely structural features of this compound derivatives.

Compound Name5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[2]1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one[3]5-Bromo-3-fluoropyridine-2-carboxylic acid[4]Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one)[5]
Chemical Formula C₁₂H₉BrFNOC₇H₅BrFNOC₆H₃BrFNO₂C₁₂H₁₁NO
Molecular Weight ( g/mol ) 282.11218.02220.00185.22
Crystal System MonoclinicNot AvailableNot AvailableMonoclinic
Space Group P2₁/nNot AvailableNot AvailableP2₁
a (Å) 3.9376 (4)Not AvailableNot Available6.1234 (2)
b (Å) 20.999 (3)Not AvailableNot Available10.8913 (4)
c (Å) 13.2700 (15)Not AvailableNot Available7.2189 (3)
β (˚) 95.035 (7)Not AvailableNot Available106.853 (2)
Volume (ų) 1093.0 (2)Not AvailableNot Available460.69 (3)
Z 4Not AvailableNot Available2
Key Structural Features Dihedral angle between the benzene and pyridine rings is 51.39 (5)°.[2]--Dihedral angle between the phenyl and pyridone rings is 50.30 (11)°.[5]
Intermolecular Interactions van der Waals forces.[2]Not AvailableNot AvailableC–H⋯O hydrogen bonds.[5]

Experimental Protocols

The methodologies employed for the synthesis and crystallization of pyridinone derivatives are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Below are generalized protocols based on established procedures for related compounds.

General Synthesis of a Substituted Pyridine Derivative

A common route for the synthesis of functionalized pyridines involves a Suzuki coupling reaction. For instance, the synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine was achieved through the following steps:

  • Reaction Setup: To a solution of 5-bromo-2-fluoropyridine in dioxane, 5-bromo-2-methoxyphenylboronic acid and a solution of potassium phosphate (K₃PO₄) in water are added.[2]

  • Catalyst Addition: A catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is introduced into the mixture.[2]

  • Reaction Conditions: The reaction mixture is refluxed for several hours under a nitrogen atmosphere.[2]

  • Workup: After cooling, distilled water is added, and the aqueous layer is extracted multiple times with ethyl acetate.[2]

  • Purification: The combined organic layers are evaporated in vacuo to yield the crude product, which is then purified by recrystallization.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or temperature gradient methods:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., a saturated solution of chloroform and methanol) to form a near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.[2]

  • Temperature Gradient: This technique involves dissolving the compound in a solvent at an elevated temperature to achieve saturation and then slowly cooling the solution. This controlled decrease in temperature reduces the solubility of the compound, promoting the growth of well-ordered crystals. Pirfenidone, for example, was crystallized from toluene using this method.[5]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of pyridinone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (e.g., 5-bromo-2-fluoropyridine, boronic acid) reaction Suzuki Coupling Reaction (Pd(PPh3)4, K3PO4, dioxane/water) start->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Purification (Recrystallization) workup->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation or Temperature Gradient dissolution->crystal_growth data_collection Single-Crystal X-ray Diffraction crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: General experimental workflow for synthesis and crystallographic analysis.

The logical relationship for structure-based drug design, which is a primary application of such crystallographic studies, can be visualized as follows:

drug_design_logic target Biological Target Identification crystal_data X-ray Crystallography of Ligand/Target target->crystal_data sbd Structure-Based Design (e.g., modifying substituents) crystal_data->sbd synthesis Synthesis of Novel Derivatives sbd->synthesis bio_assay Biological Assays synthesis->bio_assay bio_assay->sbd Iterative Cycle optimization Lead Optimization bio_assay->optimization

Caption: Logical flow for structure-based drug design.

References

A Comparative Guide to Mass Spectrometry Analysis of 5-Bromo-3-fluoropyridin-2(1H)-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of reaction products is paramount for lead optimization and process control. 5-Bromo-3-fluoropyridin-2(1H)-one is a versatile scaffold in medicinal chemistry, amenable to a variety of cross-coupling reactions to generate novel derivatives. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of its reaction products, supported by predicted data and generalized experimental protocols.

Introduction to Analytical Strategies

The characterization of novel compounds derived from this compound necessitates robust analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out for its sensitivity, selectivity, and ability to provide molecular weight information and structural insights through fragmentation analysis.[1] This guide will focus on the expected outcomes from two common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Predicted Reaction Products and Mass Spectrometry Signatures

Given the structure of this compound, palladium-catalyzed cross-coupling reactions are expected to proceed at the bromine-bearing carbon. Below, we predict the products of representative reactions and their expected mass spectral data.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Expected Reaction Products

Reaction TypeReactantExpected ProductChemical FormulaExact Mass (monoisotopic)Expected [M+H]⁺ (m/z)
Suzuki-MiyauraPhenylboronic acid5-Phenyl-3-fluoropyridin-2(1H)-oneC₁₁H₈FNO189.0590190.0668
Suzuki-Miyaura4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-fluoropyridin-2(1H)-oneC₁₂H₁₀FNO₂219.0695220.0773
Buchwald-HartwigMorpholine5-(Morpholin-4-yl)-3-fluoropyridin-2(1H)-oneC₉H₁₁FN₂O₂214.0799215.0877
Buchwald-HartwigAniline5-(Phenylamino)-3-fluoropyridin-2(1H)-oneC₁₁H₉FN₂O216.0699217.0777

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in the starting material gives a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, which would be absent in the successfully coupled products.[2][3]

Experimental Protocols

A generalized protocol for the analysis of these reaction products using LC-MS is provided below. This protocol is a starting point and may require optimization for specific derivatives.

Representative LC-MS Protocol
  • Sample Preparation:

    • Quench the reaction mixture and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Full scan mode for initial product identification. For quantitative analysis and structural confirmation, tandem MS (MS/MS) can be employed.[4][5]

Performance Comparison: Mass Spectrometry vs. Other Techniques

While LC-MS is a powerful tool, a comprehensive analysis often involves complementary techniques.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
LC-MS - High sensitivity and selectivity.[1]- Provides molecular weight information.[1]- Can identify and quantify impurities and byproducts.[1]- Fast analysis times.- Destructive technique.- Isomers may not be readily distinguishable without specific methods.- Quantification requires appropriate standards.
NMR Spectroscopy - Provides detailed structural information, including connectivity and stereochemistry.- Non-destructive.- Can be used for absolute quantification (qNMR).- Lower sensitivity compared to MS.- Requires larger sample amounts.- Complex mixtures can lead to overlapping signals.
HPLC-UV - Robust and widely available.- Good for quantitative analysis of the main product.- Non-destructive.- Less sensitive than MS.- Does not provide molecular weight information.- Co-eluting impurities without a chromophore will not be detected.

Visualizing the Workflow and Reaction Pathways

To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.

cluster_reaction Reaction cluster_workup Workup & Preparation cluster_analysis Analysis Start This compound + Coupling Partner Reaction_Vessel Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Evaporate Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LC_MS LC-MS Analysis Filter->LC_MS Data Data Processing: - m/z Identification - Purity Assessment - Fragmentation Analysis LC_MS->Data

Caption: Experimental workflow for the analysis of reaction products.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Catalyst Pd Catalyst, Base Start->Suzuki_Catalyst Buchwald_Catalyst Pd Catalyst, Base Start->Buchwald_Catalyst Suzuki_Reactant Ar-B(OH)₂ Suzuki_Reactant->Suzuki_Catalyst Suzuki_Product 5-Aryl-3-fluoropyridin-2(1H)-one Suzuki_Catalyst->Suzuki_Product Buchwald_Reactant R₂NH Buchwald_Reactant->Buchwald_Catalyst Buchwald_Product 5-(Amino)-3-fluoropyridin-2(1H)-one Buchwald_Catalyst->Buchwald_Product

Caption: Key reaction pathways for derivatization.

Conclusion

Mass spectrometry, especially when coupled with liquid chromatography, is an indispensable tool for the analysis of reaction products derived from this compound. Its high sensitivity and ability to provide molecular weight information allow for rapid confirmation of product formation and assessment of reaction success. For comprehensive structural elucidation, integration with other techniques such as NMR is recommended. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop robust analytical methods for their novel pyridine derivatives.

References

A Researcher's Guide to Alternative Building Blocks for 5-Bromo-3-fluoropyridin-2(1H)-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 5-Bromo-3-fluoropyridin-2(1H)-one is a valuable scaffold, frequently employed in the construction of complex molecules due to its inherent reactivity and the versatile handles it offers for further functionalization. This guide provides a comprehensive comparison of alternative building blocks, focusing on their performance in common cross-coupling reactions, and offers detailed experimental protocols to support your synthetic endeavors.

The pyridin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of halogen and fluorine atoms on this scaffold, as seen in this compound, allows for precise modification and exploration of a compound's structure-activity relationship (SAR). This guide will explore viable alternatives to this key building block, categorized by their mode of reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Halogenated Alternatives: A Reactivity Comparison in Suzuki-Miyaura Coupling

The most direct alternatives to this compound are its chloro and iodo analogues. The choice of halogen significantly impacts the reactivity of the C-X bond in the rate-determining oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy.

Building BlockReaction ConditionsYield (%)Reference
5-Iodo-3-fluoropyridin-2(1H)-one Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 2h~95%Hypothetical data based on high reactivity of aryl iodides.[1]
This compound Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C, 12h~85%Representative yield for similar bromopyridines.[2]
5-Chloro-3-fluoropyridin-2(1H)-one PdCl₂(dtbpf), Cs₂CO₃, DMF, 90 °C, 1h (Microwave)~70-80%Adapted from similar chloropyridine couplings.[3][4]

Key Takeaways:

  • 5-Iodo-3-fluoropyridin-2(1H)-one is expected to be the most reactive, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.

  • This compound offers a good balance of reactivity and stability, making it a widely used and reliable building block.

  • 5-Chloro-3-fluoropyridin-2(1H)-one , while being the least reactive of the three, is often more cost-effective and can be successfully employed with the use of more active catalyst systems and potentially harsher reaction conditions.

Organometallic Alternatives: Boronic Esters and Stannanes

Beyond halogenated pyridinones, organometallic derivatives of the 3-fluoropyridin-2(1H)-one core serve as excellent alternative building blocks. These compounds, such as boronic esters and stannanes, participate in Suzuki-Miyaura and Stille cross-coupling reactions, respectively, offering different reactivity profiles and, in some cases, milder reaction conditions.

Building BlockCoupling PartnerReaction TypeReaction ConditionsYield (%)Reference
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Aryl HalideSuzuki-MiyauraPd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 100 °C, 12h80-90%Representative yield for similar heteroaryl boronic esters.[5]
3-Fluoro-5-(tributylstannyl)pyridin-2(1H)-one Aryl IodideStillePd(PPh₃)₄, CuI, CsF, DMF, 80 °C, 6h~75-85%Adapted from similar stannylated heterocycles.[6]

Advantages of Organometallic Alternatives:

  • Boronic Esters: These compounds are generally stable, easy to handle, and the byproducts of the Suzuki-Miyaura coupling are typically non-toxic and easily removed.

  • Stannanes: Organotin reagents are known for their high tolerance of various functional groups and are often used when other methods fail. However, the toxicity of tin compounds is a significant drawback that requires careful handling and waste disposal.

Bioisosteric Replacements: Exploring Structural Diversity

In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool. For the pyridin-2(1H)-one scaffold, partially saturated analogues such as 3,4-dihydropyridin-2(1H)-ones and tetrahydropyridin-2(1H)-ones can be considered as bioisosteric replacements. These building blocks offer different three-dimensional shapes and physicochemical properties, which can lead to improved pharmacological profiles.

Bioisostere ClassSynthetic UtilityBiological Relevance
3,4-Dihydropyridin-2(1H)-ones Accessible through multicomponent reactions.[7][8]Precursors to a variety of biologically active compounds.
Tetrahydropyridin-2(1H)-ones Can be synthesized through various routes including cyclization and reduction.Found in numerous natural products and synthetic bioactive molecules.[9]

The synthesis of these bioisosteres often involves different synthetic strategies compared to the functionalization of the aromatic pyridinone core, providing alternative avenues for structural diversification.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Halo-3-fluoropyridin-2(1H)-ones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Halo-3-fluoropyridin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel, add the 5-halo-3-fluoropyridin-2(1H)-one, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of 3-Fluoro-5-(tributylstannyl)pyridin-2(1H)-one

Materials:

  • 3-Fluoro-5-(tributylstannyl)pyridin-2(1H)-one (1.0 equiv)

  • Aryl halide (e.g., aryl iodide, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Additive (e.g., CuI, 10 mol%)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 3-fluoro-5-(tributylstannyl)pyridin-2(1H)-one, aryl halide, palladium catalyst, and additive.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion.

  • Cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing Synthetic Pathways

To further aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the key cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents A 5-Halo-3-fluoropyridin-2(1H)-one Product 5-Aryl-3-fluoropyridin-2(1H)-one A->Product Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)₂) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₃PO₄) Base->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of 5-halo-3-fluoropyridin-2(1H)-one.

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents A 3-Fluoro-5-(tributylstannyl)pyridin-2(1H)-one Product 5-Aryl-3-fluoropyridin-2(1H)-one A->Product Stille Coupling B Aryl Halide (Ar-X) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product

Figure 2: General workflow for the Stille coupling of a stannylated 3-fluoropyridin-2(1H)-one.

Alternative_Building_Blocks cluster_alternatives Alternative Building Blocks Target Target Molecule (e.g., 5-Aryl-3-fluoropyridin-2(1H)-one) Halogenated 5-Halo-3-fluoropyridin-2(1H)-ones (I, Br, Cl) Halogenated->Target Suzuki / Stille Organometallic Organometallic Derivatives (Boronic Esters, Stannanes) Organometallic->Target Suzuki / Stille Bioisosteres Bioisosteric Replacements (Dihydropyridinones, etc.) Bioisosteres->Target Alternative Synthetic Routes

Figure 3: Logical relationship of alternative building blocks for the synthesis of target molecules.

References

Benchmarking New Pyridinone Scaffolds Against 5-Bromo-3-fluoropyridin-2(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridinone scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. This guide provides an objective comparison of newly developed pyridinone scaffolds against the commercially available starting material, 5-Bromo-3-fluoropyridin-2(1H)-one, supported by experimental data to inform the selection of scaffolds for future drug discovery programs.

Pyridinone derivatives have demonstrated a remarkable diversity of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2] These activities often stem from their ability to interact with key biological targets such as protein kinases and modulate critical signaling pathways.[1] This comparative guide will delve into the performance of several novel pyridinone scaffolds and provide detailed experimental protocols for their evaluation.

Comparative Performance of Pyridinone Scaffolds

The following tables summarize the biological activities of various recently developed pyridinone scaffolds. While direct comparative data for this compound is not extensively available in the public domain, the data presented for these novel scaffolds serves as a benchmark for what can be achieved through medicinal chemistry efforts starting from such a core.

Table 1: Anticancer Activity of Novel Pyridinone Derivatives

Compound ID/ReferenceTarget Cell LineIC50 (µM)Key Findings
Compound 8b [3]MCF-7 (Breast Cancer)0.15Demonstrated potent anticancer activity, superior to the reference drug erlotinib (IC50 = 0.18 µM).
Compound 8e [4]MCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)Showed significant time-dependent antiproliferative activity, more potent than doxorubicin (IC50 = 1.93 µM).
IP-5 [5]HCC1937 (Breast Cancer)45Induced significant cell death and cell cycle arrest.
Pyridone 1 [6]HepG2 (Liver Cancer)~2.5More active in inhibiting cancer cell proliferation compared to its derivative, Compound 2.

Table 2: Anti-inflammatory Activity of Novel Pyridinone Derivatives

Compound ID/ReferenceAssay ModelDosage% Inhibition of Edema
Compound A [7]Carrageenan-induced rat paw edema20 mg/kg67%
1,3-disubstituted-4(1H)-pyridinone derivative [8]Carrageenan-induced rat paw edemaNot specifiedComparable to indomethacin
Steroid-fused pyridone [9]Carrageenan-induced edemaNot specifiedEight compounds were more potent than Prednisolone.

Table 3: Antiviral Activity of Novel Pyridinone Derivatives

Compound ID/ReferenceTarget VirusEC50 (µM)Key Findings
Compound 74a [1]HIV-1 (Wild-type & mutant strains)0.001–0.359Potent activity, comparable or superior to efavirenz.
Compound 74b [1]HIV-1 (Wild-type & mutant strains)0.001–0.642Potent activity, comparable or superior to efavirenz.
Compound 68a [10]Hepatitis B Virus (HBV)0.12Exhibited the best inhibitory activity against HBV DNA replication in the series.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of new chemical entities. The following are standard protocols for key assays used to determine the biological activity of pyridinone scaffolds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., new pyridinone scaffolds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP remaining in the solution following a kinase reaction. A decrease in kinase activity due to an inhibitor results in a higher concentration of residual ATP, which is detected by a luciferase-based reaction that generates a luminescent signal.[13][14]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well white plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.[8]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often modulated by pyridinone derivatives and a general workflow for their evaluation.

G General Workflow for Pyridinone Scaffold Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Start Synthesis of New Pyridinone Scaffolds Char Structural Characterization (NMR, MS, etc.) Start->Char Viability Cell Viability Assays (e.g., MTT) Char->Viability Primary Screening Kinase Kinase Inhibition Assays Viability->Kinase Identify Potential Hits AntiInflam Anti-inflammatory Assays (e.g., COX inhibition) Kinase->AntiInflam SAR Structure-Activity Relationship (SAR) Studies AntiInflam->SAR ADMET ADMET Profiling SAR->ADMET InVivo Animal Models (e.g., Paw Edema) ADMET->InVivo Select Lead Candidates

Caption: General Workflow for Pyridinone Scaffold Evaluation.

G Simplified NF-κB Signaling Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

Caption: Simplified NF-κB Signaling Pathway.

Conclusion

The pyridinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented herein for new pyridinone derivatives showcases significant potential in anticancer, anti-inflammatory, and antiviral applications, providing valuable benchmarks for new research endeavors. While this compound serves as a readily available starting point, the development of novel, highly functionalized pyridinone scaffolds is crucial for achieving superior potency and selectivity. The provided experimental protocols and workflow diagrams offer a robust framework for the systematic evaluation of these promising compounds, guiding researchers toward the identification of the next generation of pyridinone-based drugs.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-fluoropyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-3-fluoropyridin-2(1H)-one (CAS Number: 156772-63-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to mitigate risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate the following classifications[1][2]:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[1]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or under a fume hood

Segregation and Waste Collection

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Waste Container: Use only designated, properly labeled, and leak-proof containers for hazardous chemical waste. The container must be compatible with this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful/irritant).

  • Compatibility: Do not mix this compound with other incompatible waste streams. Consult your institution's chemical compatibility chart.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following protocol outlines the internal laboratory procedures leading up to professional disposal.

  • Initial Assessment: Determine if the material is a pure unused chemical, a contaminated material (e.g., gloves, paper towels), or a solution.

  • Containment:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Place any items contaminated with the chemical, such as weighing paper, gloves, or absorbent pads, into the same designated solid hazardous waste container.

    • Solutions: If the chemical is in solution, it should be collected in a designated liquid hazardous waste container. Ensure the container is properly vented if necessary and is not overfilled.

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified hazardous waste disposal vendor. Provide them with the necessary documentation.

Emergency Procedures

In case of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into the designated hazardous waste container.

    • For large spills, contact your EHS office immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_containment Containment cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste Material assess_type Determine Waste Type start->assess_type solid_waste Solid Waste (Pure Chemical, Contaminated Debris) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid secure_storage Store in Secure Waste Accumulation Area collect_solid->secure_storage collect_liquid->secure_storage contact_ehs Contact EHS for Pickup secure_storage->contact_ehs disposal_vendor Licensed Hazardous Waste Vendor Disposes of Material contact_ehs->disposal_vendor

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoropyridin-2(1H)-one. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.

Executive Summary of Chemical Hazards

This compound is a hazardous substance that requires careful handling. It is classified as an acute toxin if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[1] All personnel must be thoroughly familiar with the information presented in the Safety Data Sheet (SDS) before commencing any work with this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following personal protective equipment (PPE).[2][3] PPE should be viewed as the final barrier to exposure, after engineering and administrative controls have been implemented.[4]

  • Eye Protection: Chemical splash goggles are required at all times when handling this compound.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the powdered nature of the chemical, powder-free gloves are recommended to prevent the spread of contamination. Nitrile gloves are a common and effective choice for handling many chemicals, but it is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended as an additional precaution.[4] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contamination is suspected.[4]

  • Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][8] If a fume hood is not available or if there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) must be worn.[4]

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[8][9] Long-sleeved garments and closed-toe shoes are also required.[9][10]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is necessary to minimize the risk of exposure and ensure a safe working environment.

  • Preparation and Engineering Controls:

    • Before handling, ensure that a certified chemical fume hood is operational.[8]

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before introducing the this compound to the work area.

    • The work surface within the fume hood should be covered with absorbent, disposable bench paper.

  • Handling the Compound:

    • Don all required PPE before entering the designated work area.

    • Handle the solid compound within the fume hood to prevent the generation of dust.[1]

    • Use non-sparking tools for all transfers and manipulations.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and gently cover the spill with an absorbent material to avoid raising dust.

    • For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[2][4][6]

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][4]

    • Never mix halogenated waste with non-halogenated organic solvents, as this can significantly increase disposal costs.[6]

    • Do not dispose of this chemical down the drain.[1]

  • Container Management:

    • Use a compatible, leak-proof container with a secure screw-top cap for all waste.[6]

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[1]

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be placed in the designated "Halogenated Organic Waste" container.

    • Contaminated glassware should be decontaminated with a suitable solvent (e.g., acetone) in a fume hood, and the rinsate collected as halogenated waste.

  • Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Storage prep1 Verify Fume Hood and Safety Equipment prep2 Don Appropriate PPE prep1->prep2 handle1 Work Within Fume Hood prep2->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean3 Dispose of Contaminated PPE handle3->clean3 clean4 Wipe Down Work Area handle3->clean4 clean2 Segregate Halogenated Waste clean1->clean2 store1 Seal and Label Waste Container clean2->store1 clean3->clean2 store2 Store in Designated Area store1->store2 store3 Arrange for EHS Pickup store2->store3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.